5-Bromo-7-methyl-1H-indole-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAKNSGKOICIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337461 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77395-10-9 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin with potential applications in medicinal chemistry and drug discovery. Isatin and its derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This document serves as a valuable resource for researchers interested in the therapeutic potential and synthetic manipulation of this specific halogenated and methylated isatin scaffold.
Core Chemical and Physical Properties
This compound, also known as 5-bromo-7-methylisatin, is a solid, orange to red powder.[2] Its core structure is based on the indole-2,3-dione (isatin) framework, featuring a bromine atom at the 5-position and a methyl group at the 7-position of the aromatic ring. These substitutions are anticipated to influence its electronic properties and biological activity.
| Property | Value | Reference |
| CAS Number | 77395-10-9 | [2] |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.06 g/mol | [3] |
| Appearance | Orange to red powder/solid | [2][3] |
| Melting Point | >250 °C | [2] |
| Solubility | Slightly soluble in DMSO and methanol | [2] |
| SMILES | O=C1NC2=C(C=C(Br)C=C2C)C1=O | [4] |
Structural Information and Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been reported for its characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ ppm) |
| 11.22 (s, 1H) | N-H proton of the indole ring |
| 7.65 (s, 1H) | Aromatic proton |
| 7.35 (s, 1H) | Aromatic proton |
| 2.27 (s, 3H) | Methyl group protons |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ ppm) |
| 184.0 | Carbonyl carbon |
| 160.0 | Carbonyl carbon |
| 148.9 | Aromatic carbon |
| 141.2 | Aromatic carbon |
| 124.8 | Aromatic carbon |
| 124.6 | Aromatic carbon |
| 119.5 | Aromatic carbon |
| 114.7 | Aromatic carbon |
| 15.64 | Methyl carbon |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) data confirms the molecular formula of the compound.[3]
-
HR-MS-ESI (m/z): [M+H]⁺ calculated for C₉H₆BrNO₂: 240.0625; found: 240.0606.[3]
Synthesis of this compound
A common and effective method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis.[5][6] This methodology can be adapted for the preparation of this compound. A specific protocol for its synthesis has been reported as follows:
Experimental Protocol: Synthesis via Bromination of 7-methylisatin[3]
This synthesis involves the direct bromination of 7-methylisatin.
Materials:
-
7-methylisatin (starting material)
-
Bromine (Br₂)
-
Appropriate solvent (as described in the general procedure)
General Procedure III (as referenced in the source):
-
Dissolve 7-methylisatin (1.0 g, 6.20 mmol) in a suitable solvent.
-
Add Bromine (2.0 g, 12.40 mmol) to the solution.
-
Stir the reaction mixture under appropriate conditions (e.g., temperature, time) to allow for the bromination to occur.
-
Upon completion of the reaction (monitored by TLC), work up the reaction mixture. This typically involves quenching any excess bromine, extraction with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating the solvent under reduced pressure.
-
The crude product is then purified, for example, by recrystallization, to yield 5-bromo-7-methylisatin as a red solid.
Yield: 50% (750 mg)[3]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activity and Applications
Isatin and its derivatives are known to exhibit a wide range of pharmacological activities.[1] Specifically, this compound has been reported to have potential as an anti-inflammatory agent and as a modulator of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor modules.[7]
The diverse biological profile of the isatin scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in various disease models.
Logical Relationship of Isatin Core to Biological Activity
The following diagram illustrates the relationship between the core isatin structure and its potential therapeutic applications through chemical modification.
Caption: Relationship between the isatin core, chemical modifications, and potential biological activities.
References
- 1. A Recent Perspective on Discovery and Development of Diverse Therapeutic Agents Inspired from Isatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 77395-10-9 [chemicalbook.com]
5-Bromo-7-methyl-1H-indole-2,3-dione CAS number 77395-10-9
An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione
CAS Number: 77395-10-9
Synonyms: 5-Bromo-7-methylisatin
This technical guide provides a comprehensive overview of this compound, a substituted isatin derivative. While specific experimental data for this particular compound is limited in publicly accessible literature, this document extrapolates information from closely related analogues and the broader isatin chemical class to provide a predictive and practical resource for researchers, scientists, and drug development professionals.
Introduction to the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, first identified through the oxidation of indigo.[1] Isatin and its derivatives exhibit a remarkable breadth of biological activities, including potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The core structure is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological interactions. Halogenation, particularly at the C5 and C7 positions, has been shown to enhance the biological potency of isatin derivatives.[3] The methyl group at the 7-position in this compound is expected to influence the molecule's electronic properties and steric interactions with biological targets.[2]
Physicochemical Properties
| Property | 7-Methylisatin | 5-Bromoisatin | This compound |
| Molecular Formula | C₉H₇NO₂ | C₈H₄BrNO₂ | C₉H₆BrNO₂ |
| Molecular Weight | 161.16 g/mol | 226.03 g/mol | 240.05 g/mol |
| Melting Point | Not Available | 249-250 °C[1] | Not Available |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and ethanol.[2] | Not Available | Expected to be soluble in polar organic solvents. |
Synthesis and Reactivity
A definitive, published synthesis protocol specifically for this compound could not be identified in the searched literature. However, a plausible synthetic route can be extrapolated from general methods for isatin synthesis and bromination.
General Synthetic Approach
The synthesis would likely begin with 7-methylisatin, which would then be subjected to electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) or pyridinium bromochromate (PBC) are commonly used for the bromination of the isatin ring, typically yielding the 5-bromo derivative as the major product.[1]
A generalized workflow for the synthesis is presented below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical protocol based on the bromination of unsubstituted isatin.[1] Optimization would be required for the specific substrate.
Materials:
-
7-Methylisatin
-
Pyridinium bromochromate (PBC)
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (aqueous solution)
-
Sodium sulfate
Procedure:
-
To a suspension of PBC (1.2 equivalents) in glacial acetic acid, add a solution of 7-methylisatin (1 equivalent) in a minimal amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent such as ethanol to yield pure this compound.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for this compound is not available. The expected spectral characteristics based on related compounds are summarized below.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 6.5-8.0 ppm. The methyl protons would likely appear as a singlet around δ 2.0-2.5 ppm. The N-H proton would be a broad singlet, likely above δ 8.0 ppm. |
| ¹³C NMR | Carbonyl carbons (C2 and C3) would be observed at approximately δ 184 and δ 160 ppm. Aromatic carbons would be in the range of δ 110-155 ppm. The methyl carbon would appear around δ 15-25 ppm. |
| IR (KBr) | Characteristic peaks would include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and two strong C=O stretching bands for the dicarbonyl system (~1700-1750 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z 240, with a characteristic isotopic pattern for bromine ([M+2]⁺ at m/z 242 with similar intensity). |
Biological Activity and Potential Applications
While no specific biological studies on this compound have been reported, the isatin scaffold is a well-established pharmacophore. Derivatives of isatin have demonstrated a wide array of biological activities.
Anticancer Activity: Many isatin derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity: Isatin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][7] The lipophilic character imparted by halogen substituents can facilitate transport across microbial cell membranes.[3]
Enzyme Inhibition: Isatins are known to be inhibitors of various enzymes, including caspases (implicated in apoptosis) and α-glucosidase (a target for anti-diabetic drugs).[8][9]
Hypothetical Biological Evaluation Workflow
A typical workflow for assessing the biological potential of a novel isatin derivative like this compound is outlined below.
Caption: Generalized workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
This compound is a sparsely studied compound with significant potential as a lead structure in drug discovery, owing to its isatin core. The presence of both a bromine atom and a methyl group on the aromatic ring offers a unique combination of electronic and steric properties that warrant further investigation.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Performing full spectroscopic and physicochemical characterization.
-
Screening the compound against a diverse panel of biological targets, including cancer cell lines, microbial strains, and relevant enzymes.
-
Investigating the structure-activity relationships of related 7-methylisatin derivatives to guide the design of more potent and selective analogues.
This technical guide, while based on extrapolated data, provides a solid foundation for researchers to begin their exploration of this compound and its potential contributions to medicinal chemistry.
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. 7-Methylisatin | High-Purity Research Compound [benchchem.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. rjpn.org [rjpn.org]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. The document details a key synthetic methodology, presenting quantitative data and experimental protocols to support research and development activities.
Synthetic Pathway Overview
The synthesis of this compound (also known as 5-bromo-7-methylisatin) can be achieved through the direct bromination of 7-methylisatin. This electrophilic aromatic substitution reaction introduces a bromine atom at the 5-position of the indole ring, a position activated by the electron-donating methyl group and the inherent reactivity of the isatin core.
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Appearance | Red solid | [1] |
| Yield | 50% | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 184.0, 160.0, 148.9, 141.2, 124.8, 124.6, 119.5, 114.7, 15.64 | [1] |
| HR-MS-ESI (m/z) [M+H]⁺ | Calculated: 240.0625, Found: 240.0606 | [1] |
Experimental Protocol
The synthesis is conducted via the bromination of a 7-methylisatin precursor.
General Procedure for Bromination
The synthesis of 5-bromo-7-methylisatin is achieved by following a general procedure for the bromination of isatin derivatives.[1]
Materials:
-
7-methylisatin (starting material, referred to as compound 3h in the cited literature)
-
Bromine (Br₂)
Procedure:
-
The synthesis is performed following a general procedure for bromination (General Procedure III as referenced in the source literature).[1]
-
Using 1.0 g (6.20 mmol) of 7-methylisatin and 2.0 g (12.40 mmol) of Bromine, the reaction is carried out.[1]
-
Following the reaction, the desired product, 5-bromo-7-methylisatin, is obtained.[1]
The resulting product is a red solid with a yield of 50%.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of 5-Bromo-7-methylisatin.
References
5-Bromo-7-methyl-1H-indole-2,3-dione molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 5-Bromo-7-methyl-1H-indole-2,3-dione, a key intermediate in synthetic organic chemistry.
Core Physicochemical Data
The essential molecular details of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and drug design.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | [1][2] |
| Molecular Weight | 240.05 g/mol | [1][2] |
| CAS Number | 77395-10-9 | [1][3] |
Experimental Determination of Molecular Weight and Formula
While the theoretical molecular weight and formula are derived from its structure, experimental verification is a cornerstone of chemical research. The following section outlines a standard protocol for the determination of these properties for a novel or synthesized compound.
Experimental Protocol: Mass Spectrometry
A high-resolution mass spectrometer (HRMS) is the preferred instrument for accurately determining the molecular weight of a compound.
Objective: To experimentally determine the monoisotopic mass of this compound and confirm its elemental composition.
Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is analyzed to determine the experimental molecular weight.
-
Formula Determination: The high accuracy of the mass measurement allows for the determination of the elemental composition. Software is used to calculate possible molecular formulas that fit the experimental mass to within a narrow tolerance (typically < 5 ppm). The isotopic pattern, particularly the distinctive signature of the bromine atom, is used to confirm the presence and number of bromine atoms in the molecule.
Workflow for Compound Characterization
The logical flow for identifying the molecular weight and formula of a chemical compound like this compound is depicted in the following diagram. This process ensures a systematic and accurate characterization of the molecule.
Caption: Workflow for determining the molecular weight and formula of a synthesized compound.
References
Unveiling the Bioactive Potential: A Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-methyl-1H-indole-2,3-dione, also known as 5-bromo-7-methylisatin, is a substituted indole derivative belonging to the isatin family of compounds. Isatins have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring is anticipated to modulate the compound's lipophilicity, electronic properties, and steric interactions, thereby influencing its biological profile. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related derivatives, with a focus on its potential as a therapeutic agent.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-bromo-2-methylaniline. A plausible synthetic route involves the Sandmeyer isonitrosoacetanilide isatin synthesis. The general workflow for the synthesis and subsequent biological evaluation is depicted below.
Biological Activities
Derivatives of 5-bromo-7-methylisatin have demonstrated promising anticancer and antimicrobial activities. The presence of the bromine and methyl groups on the isatin core is believed to enhance the lipophilicity and, consequently, the cell permeability and biological activity of these compounds.[1]
Anticancer Activity
While specific quantitative data for this compound is not extensively available, derivatives have shown significant cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the inhibition of protein kinases and the induction of apoptosis.
Table 1: Anticancer Activity of 5-Bromo-7-methylisatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-7-methylisatin derivative | Various | Good inhibition noted | [2] |
| 5,7-Dibromo-N-alkylisatins | A549 (Lung) | 2.52 | [3] |
| 5,7-Dibromo-N-alkylisatins | MCF-7 (Breast) | 2.52 - 7.41 | [3] |
| 5,7-Dibromo-N-alkylisatins | A431 (Skin) | 2.52 - 7.41 | [3] |
Note: The data presented is for derivatives and not the parent compound, this compound.
The proposed mechanism of anticancer action for many isatin derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, leading to apoptosis and cell cycle arrest.
Antimicrobial Activity
Substituted isatin derivatives have been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens. The mode of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Table 2: Antimicrobial Activity of 5-Bromoisatin Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromoisatin-pyrimidine derivative | Staphylococcus aureus | Not specified | [4] |
| 5-Bromoisatin-pyrimidine derivative | Bacillus subtilis | Not specified | [4] |
| 5-Bromoisatin-pyrimidine derivative | Escherichia coli | Not specified | [4] |
| 5-Bromoisatin-pyrimidine derivative | Pseudomonas aeruginosa | Not specified | [4] |
| 5-Bromoisatin-pyrimidine derivative | Candida albicans | Not specified | [4] |
| 5-Bromoisatin-pyrimidine derivative | Aspergillus niger | Not specified | [4] |
Note: The data presented is for derivatives and not the parent compound, this compound. MIC values were determined by the tube dilution method.
The antimicrobial mechanism of isatin derivatives is not fully elucidated but is thought to involve multiple targets within the microbial cell.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4]
Materials:
-
Bacterial and fungal strains
-
Sterile test tubes
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
This compound stock solution
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[4]
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.
-
Incubation: Incubate the tubes at 37°C for 24 hours for bacteria, and at 25°C for 7 days for Aspergillus niger or 37°C for 48 hours for Candida albicans.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The available data on its derivatives suggest significant potential in the fields of oncology and infectious diseases. Further in-depth studies are warranted to fully elucidate the biological activity profile of the parent compound, including comprehensive in vitro and in vivo evaluations and detailed mechanistic investigations. The synthetic accessibility and the potential for further structural modifications make this compound an attractive candidate for future drug discovery and development programs.
References
An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin, and its derivatives and analogs. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring has been explored to modulate the pharmacological profile of the parent isatin scaffold. This document consolidates available data on the synthesis, chemical properties, and biological evaluation of these compounds. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in the design and synthesis of a myriad of biologically active molecules. The isatin core is amenable to chemical modifications at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogen atoms, such as bromine, and alkyl groups, such as methyl, at specific positions on the aromatic ring has been shown to significantly influence the biological activity of isatin derivatives.
This compound, in particular, has emerged as a key intermediate and a pharmacophore of interest. The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 7-position can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. This guide focuses on the synthesis, characterization, and biological activities of this specific scaffold and its analogs, with a particular emphasis on their potential as anticancer agents.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of their therapeutic potential. Several synthetic strategies have been employed, with the Sandmeyer isatin synthesis being a classical and commonly adapted method.
Synthesis of this compound
A common route to substituted isatins involves the reaction of a corresponding aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.
Experimental Protocol: Synthesis of 5-bromo-7-methyl isatin [1]
-
Step 1: Synthesis of the isonitrosoacetanilide precursor. (Detailed precursor synthesis is often assumed in primary literature focusing on the final isatin product).
-
Step 2: Cyclization to form 5-bromo-7-methyl isatin. To a solution of the appropriate precursor, 3-methylaniline, bromine is added to yield 4-bromo-2-methylaniline. This intermediate is then reacted under standard Sandmeyer isatin synthesis conditions. A reported method involves the reaction of 3-methylaniline (1.0 g, 6.20 mmol) with Br2 (2.0 g, 12.40 mmol) to obtain the brominated aniline intermediate. This intermediate is then processed through the isonitrosoacetanilide formation and subsequent acid-catalyzed cyclization to yield 5-bromo-7-methyl isatin as a red solid (750 mg, 50% yield).[1]
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H).[1]
-
HR-MS-ESI (m/z): calcd. for C₉H₇BrNO₂ [M+H]⁺, 240.0625; found 240.0606.[1]
Synthesis of Schiff Base Derivatives
The reactive C3-carbonyl group of the isatin core is a common site for derivatization, particularly for the formation of Schiff bases (imines) by condensation with primary amines.
Experimental Protocol: General Synthesis of Isatin Schiff Bases
A general procedure involves the condensation of an equimolar amount of the substituted isatin (e.g., this compound) with a primary amine in a suitable solvent, often with a catalytic amount of acid.
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the desired primary amine (1 mmol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification.
Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of these compounds is often evaluated through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are determined to quantify their potency.
Quantitative Data on Anticancer Activity
| Compound/Analog | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| (Z)-5-((5-bromo-7-methyl-1H-indol-2(3H)-ylidene)methyl)thiazolidine-2,4-dione | Leukemia (SR) | GI₅₀ | 2.04 | [2] |
| Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀ | 1.36 | [2] | |
| Colon Cancer (COLO 205) | GI₅₀ | 1.64 | [2] | |
| CNS Cancer (SF-539) | GI₅₀ | 1.87 | [2] | |
| Melanoma (SK-MEL-2) | GI₅₀ | 1.64 | [2] | |
| Ovarian Cancer (OVCAR-3) | GI₅₀ | 1.87 | [2] | |
| Renal Cancer (RXF 393) | GI₅₀ | 1.15 | [2] | |
| Prostate Cancer (PC-3) | GI₅₀ | 1.90 | [2] | |
| Breast Cancer (MDA-MB-468) | GI₅₀ | 1.11 | [2] | |
| 5,7-dibromo-isatin derivative (Compound 15) | Breast Cancer (MCF-7) | IC₅₀ | 1.56 | [3] |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various cancer cell lines | IC₅₀ | 4-13 | [4] |
Experimental Protocols for Anticancer Assays
3.1.1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
3.1.2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
Cell Fixation: Fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Antimicrobial Activity
The antimicrobial potential of 5-bromo-isatin derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.
Quantitative Data on Antimicrobial Activity
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 3-(4-bromo-benzylidene-amino)-phenylimino)-1-benzylindolin-2-one | Mycobacterium tuberculosis | 4.26 | [5] |
| Isatin-β-thiosemicarbazone derivative with 5,7-dibromo substitution | Aspergillus niger | 3.12 (µM) | [6] |
| Bacillus subtilis | 1.56 (µM) | [6] | |
| Staphylococcus aureus | 1.56 (µM) | [6] | |
| Staphylococcus epidermidis | 1.56 (µM) | [6] | |
| MRSA isolates | 0.78 (µM) | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. Isatin derivatives have been shown to exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
CARP-1 Mediated Apoptosis Signaling
One of the potential mechanisms of action for some isatin derivatives involves the Cell cycle and Apoptosis Regulatory Protein-1 (CARP-1). CARP-1 is a novel apoptosis-inducing protein that can be regulated by various stimuli, including growth factor deprivation and certain chemotherapeutic agents.[2] A specific analog, (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, is known as a CARP-1 Functional Mimetic (CFM).[7] CFMs are small molecule inhibitors of the CARP-1 interaction with the Anaphase Promoting Complex/Cyclosome (APC/C).[7] This interference can lead to the induction of apoptosis.
The signaling cascade involving CARP-1 is complex. Inhibition of the Epidermal Growth Factor Receptor (EGFR) can lead to the induction of CARP-1.[2] CARP-1, in turn, can promote apoptosis by inhibiting pro-proliferative pathways involving p21Rac1 and MEK2, while activating the pro-apoptotic p38 MAPK pathway.[2]
CARP-1 mediated apoptosis signaling pathway.
Experimental and Drug Discovery Workflow
The process of identifying and characterizing novel anticancer agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to mechanistic studies.
General workflow for the discovery of anticancer agents.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility of the isatin scaffold allows for the generation of diverse chemical libraries, and the strategic incorporation of bromo and methyl substituents has been shown to yield compounds with potent biological activities. This technical guide provides a foundational resource for researchers, summarizing key synthetic methodologies, quantitative biological data, and insights into the potential mechanisms of action. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will be crucial for the optimization of this scaffold into clinically viable drug candidates.
References
- 1. Phosphorylation of cell cycle and apoptosis regulatory protein-1 by stress activated protein kinase P38γ is a novel mechanism of apoptosis signaling by genotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CARP-1/CCAR1: a biphasic regulator of cancer cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-7-methyl-1H-indole-2,3-dione: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile compound, 5-Bromo-7-methyl-1H-indole-2,3-dione, also known as 5-Bromo-7-methylisatin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the characterization of this molecule.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which is crucial for its identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity |
| NH | ~11.0 | br s |
| Ar-H | 7.5 - 7.8 | m |
| CH₃ | ~2.4 | s |
| ¹³C NMR | Chemical Shift (δ) ppm |
| C=O (C2) | ~183 |
| C=O (C3) | ~158 |
| C-Br (C5) | ~115 |
| Ar-C | 118 - 150 |
| CH₃ | ~17 |
Note: Predicted values based on spectral data of closely related analogs such as 5-bromoisatin and 7-methylisatin. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (dicarbonyl) | 1730 - 1750 |
| C=C Stretch (aromatic) | 1600 - 1620 |
| C-Br Stretch | 550 - 650 |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z |
| [M]⁺ | 239/241 |
| [M-CO]⁺ | 211/213 |
| [M-2CO]⁺ | 183/185 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (5-10 seconds) to ensure accurate integration of quaternary carbons.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is typically recorded using the KBr (potassium bromide) pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are ionized by a high-energy electron beam (70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound, facilitating its unambiguous identification and use in further scientific investigation.
An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione (5-bromo-7-methylisatin)
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin derivative of interest to researchers in medicinal chemistry and drug development.
Discovery and History
The specific discovery of this compound is not prominently documented in seminal literature. However, its history is intrinsically linked to the broader exploration of isatin and its derivatives. Isatin (1H-indole-2,3-dione) was first synthesized in 1841 by oxidation of indigo. The development of synthetic methods for isatin derivatives, most notably the Sandmeyer isatin synthesis, paved the way for the creation of a vast library of substituted isatins. The synthesis of this compound is a logical extension of these classical methods, likely first prepared by applying established isatin synthesis protocols to a suitably substituted aniline precursor, 4-bromo-2-methylaniline. Its more recent history is characterized by its investigation as a scaffold in the development of potential therapeutic agents, particularly in the field of oncology.
Synthesis and Characterization
A specific method for the synthesis of this compound has been reported. The process involves the cyclization of an isonitrosoacetanilide intermediate derived from 4-bromo-2-methylaniline.
Synthesis Protocol
The synthesis of 5-bromo-7-methylisatin can be achieved via a modified Sandmeyer approach.
Step 1: Synthesis of Isonitroso-4'-bromo-2'-methylacetanilide
-
A solution of 4-bromo-2-methylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (100 mL) is prepared.
-
To this solution, a solution of chloral hydrate (0.11 mol) in water (100 mL) is added, followed by a solution of sodium sulfate (1.2 mol) in water (200 mL).
-
The mixture is heated to boiling to dissolve all components.
-
A solution of hydroxylamine hydrochloride (0.33 mol) in water (50 mL) is then added portion-wise.
-
The reaction mixture is refluxed for approximately 30 minutes, during which the isonitrosoacetanilide derivative precipitates.
-
The mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.
Step 2: Cyclization to this compound
-
The dried isonitroso-4'-bromo-2'-methylacetanilide (0.05 mol) is added gradually to concentrated sulfuric acid (50 mL) with stirring, maintaining the temperature below 70°C.
-
After the addition is complete, the mixture is heated to 80°C for 10 minutes.
-
The reaction mixture is then cooled and poured onto crushed ice.
-
The precipitated this compound is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| Data Type | Values |
| ¹H NMR (DMSO-d₆) | δ 11.22 (s, 1H, NH), 7.65 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 2.27 (s, 3H, CH₃)[1] |
| ¹³C NMR (DMSO-d₆) | δ 184.0 (C=O), 160.0 (C=O), 148.9 (C), 141.2 (C), 124.8 (CH), 124.6 (C), 119.5 (C), 114.7 (CH), 15.64 (CH₃)[1] |
Biological Activity and Applications
Research into the biological activity of this compound has primarily focused on its utility as a scaffold for generating derivatives with potential therapeutic applications, most notably as anticancer agents. While data on the core molecule is limited, various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Anticancer Activity of Derivatives
The following table summarizes the reported in vitro anticancer activity of various derivatives of this compound. The activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits the growth of cancer cells by 50%.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| (Z)-5-((5-bromo-7-methyl-2-oxoindolin-3-ylidene)methyl)-2-thioxothiazolidin-4-one | Various | Good inhibition |
| 5-bromo-7-methylisatin-thiosemicarbazone derivatives | Various | Not specified |
| 5-bromo-7-azaindolin-2-one derivatives | HepG2, A549, Skov-3 | 2.357–3.012[2] |
Experimental Protocols
The following is a detailed protocol for a standard in vitro assay used to evaluate the cytotoxic activity of isatin derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Bromo-7-methyl-1H-indole-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific therapeutic targets of 5-Bromo-7-methyl-1H-indole-2,3-dione is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented biological activities of the broader class of isatin (1H-indole-2,3-dione) derivatives. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. The targets and pathways outlined below represent high-probability areas for investigation for the specific compound .
Introduction to the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and is a versatile precursor for a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][4] The chemical tractability of the isatin core, with reactive sites at the N1, C3, and C5 positions, allows for extensive structural modifications, leading to compounds that can target various biological pathways with high specificity and potency. This compound, the subject of this guide, contains key substitutions (a bromine atom at C5 and a methyl group at C7) that are expected to modulate its biological activity and target engagement profile.
Potential Therapeutic Areas and Molecular Targets
Based on extensive research into isatin derivatives, the primary therapeutic areas for this compound are likely to be oncology, inflammatory diseases, and neurology.
Oncology
The most profound and widely studied application of isatin derivatives is in cancer therapy.[5][6][7] Several isatin-based compounds have entered clinical trials, with Sunitinib being a notable FDA-approved drug. The potential anticancer mechanisms are multi-faceted.
A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][8][9]
-
Receptor Tyrosine Kinases (RTKs): Isatin derivatives are well-known inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][10][11] Inhibition of these receptors blocks downstream signaling, leading to reduced tumor angiogenesis and proliferation.
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, particularly CDK2, isatin derivatives can halt cell cycle progression, a hallmark of cancer.[5][6][9]
-
Other Kinases: A broad range of other kinases are potential targets, including DYRK1A, PIM1, GSK-3β, and members of the MAP kinase family.[8][12][13] Halogenated isatins, such as the 5-bromo substituted compound, have shown potent kinase inhibitory activity.
// Edges RTK -> RAS_RAF_MEK_ERK [color="#34A853"]; RTK -> PI3K_AKT [color="#34A853"]; RAS_RAF_MEK_ERK -> Proliferation [color="#34A853"]; PI3K_AKT -> Proliferation [color="#34A853"]; PI3K_AKT -> GSK3B [color="#34A853"]; STAT3 -> Proliferation [color="#34A853"]; PIM1 -> Proliferation [color="#34A853"]; CDK2 -> CellCycle [color="#34A853"];
Isatin -> RTK [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> PI3K_AKT [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> STAT3 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> PIM1 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> GSK3B [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> CDK2 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> Tubulin [label="Inhibits\nPolymerization", color="#EA4335", arrowhead=tee]; }
Caption: Potential Kinase Inhibition Pathways for Isatin Derivatives in Cancer.
Isatin derivatives can trigger programmed cell death through multiple pathways.[9]
-
Caspase Activation: They have been shown to activate effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[14][15]
-
Mitochondrial Pathway: They can induce apoptosis via the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and modulation of the Bcl-2 family of proteins.[6][14]
// Edges Isatin -> Bcl2 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> Mito [label="Induces", color="#34A853"]; Bcl2 -> Mito [arrowhead=tee, color="#EA4335"]; Mito -> Casp9 [label="Activates", color="#34A853"]; Casp9 -> Casp37 [label="Activates", color="#34A853"]; Casp37 -> Apoptosis [color="#34A853"]; }
Caption: Proposed Apoptosis Induction Pathway by Isatin Derivatives.
-
Carbonic Anhydrases (CAs): Isatin-sulfonamide hybrids have been developed as potent inhibitors of tumor-associated CAs, specifically CA IX and CA XII, which are involved in regulating tumor pH and promoting survival in hypoxic conditions.[16][17]
-
Tubulin Polymerization: Some isatin derivatives inhibit the polymerization of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death, similar to taxane and vinca alkaloid drugs.[5][6]
Inflammatory Diseases
Isatin derivatives exhibit significant anti-inflammatory properties, making them potential candidates for treating chronic inflammatory conditions.
-
Inhibition of Pro-inflammatory Cytokines: They can suppress the production of key inflammatory mediators like TNF-α, IL-6, IL-1α, and IL-1β in immune cells such as microglia.[8][18][19]
-
Modulation of NF-κB Pathway: The anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8][18][20] This activity is frequently linked to the inhibition of upstream kinases like IRAK1.[8][13]
// Edges LPS -> TLR4 [color="#4285F4"]; TLR4 -> IRAK1 [color="#4285F4"]; IRAK1 -> NFkB_path [color="#4285F4"]; NFkB_path -> NFkB [color="#4285F4"]; NFkB -> Cytokines [color="#4285F4"];
Isatin -> IRAK1 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> NFkB_path [label="Inhibits", color="#EA4335", arrowhead=tee]; }
Caption: Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
Neurological Disorders
The endogenous nature of isatin points to its role in the central nervous system. Its derivatives are being investigated for various neurological conditions.
-
Neuroinflammation: By inhibiting microglial activation and the subsequent release of pro-inflammatory cytokines, isatin derivatives could be therapeutic for neurodegenerative diseases like Alzheimer's and Parkinson's, where neuroinflammation is a key pathological feature.[18][19][21]
-
Amyloid-Beta Aggregation: Some isatin derivatives have shown potential in inhibiting the aggregation of amyloid-beta peptides, a primary hallmark of Alzheimer's disease.[22]
-
Monoamine Oxidase (MAO) Inhibition: Isatin itself is a known inhibitor of MAO-B, an enzyme involved in the degradation of neurotransmitters.[1] This suggests a potential application in Parkinson's disease and depression.
Quantitative Data for Representative Isatin Derivatives
While specific data for this compound is unavailable, the following table summarizes the activity of other isatin derivatives against some of the potential targets discussed. This provides a benchmark for the potency that can be achieved with this scaffold.
| Compound Class | Target | Assay | IC₅₀ / Activity | Reference |
| Isatin-Triazole Hybrids | MGC-803 Cancer Cells | Antiproliferative | 9.78 µM | [7] |
| Spirooxindole-Acylindoles | HCT-116 Cancer Cells | Antiproliferative | 7 µM | [7] |
| Isatin-Quinoline Hybrids | VEGFR-2 | Kinase Inhibition | 69.11 nM | [23] |
| Isatin-Indole Conjugates | A-549, HT-29, ZR-75 | Antiproliferative | 1.17 µM (average) | [4] |
| Isatin-Sulphonamides | Caspase-3 | Enzyme Inhibition | 2.33 - 116.91 µM | [15] |
| Tricyclic Isatin Oximes | DYRK1A, PIM1, etc. | Kinase Binding | Nanomolar/Submicromolar | [8][13] |
| Isatin-Benzene Sulphonamides | Carbonic Anhydrase IX | Enzyme Inhibition | 4.1 nM | [16] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the activity of this compound against its potential targets.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, appropriate kinase buffer, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, positive control inhibitor (e.g., Sorafenib), ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute in kinase buffer.
-
In a 96-well plate, add the kinase and the diluted compound/control. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which involves a luciferase/luciferin system. Luminescence is proportional to ADP and thus kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Caspase-3/7 Activity Assay
Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases.
-
Reagents and Materials: Human cancer cell line (e.g., MCF-7), cell culture medium, this compound, positive control (e.g., Staurosporine), Caspase-Glo® 3/7 Assay kit (Promega).
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or positive control for a desired period (e.g., 24 hours).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well. The reagent contains a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin).
-
Mix gently by orbital shaking and incubate at room temperature for 1-2 hours.
-
Measure the resulting luminescence with a plate reader. Luminescence is proportional to the amount of active caspase-3/7.
-
-
Data Analysis: Normalize the luminescence signal to untreated control cells and plot the fold-change in caspase activity versus compound concentration.
Cytokine Release Assay (e.g., TNF-α)
Objective: To assess the anti-inflammatory potential by measuring the inhibition of cytokine release from activated immune cells.
-
Reagents and Materials: Murine or human monocytic cell line (e.g., RAW 264.7 or THP-1), cell culture medium, Lipopolysaccharide (LPS), this compound, positive control (e.g., Dexamethasone), TNF-α ELISA kit.
-
Procedure:
-
Seed cells in a 96-well plate. For THP-1 cells, differentiate into macrophage-like cells using PMA.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound belongs to the highly versatile isatin family of compounds, which are known to modulate a wide range of biological targets. Based on extensive literature on related analogues, the most promising therapeutic targets for this compound lie in the domains of oncology and inflammatory diseases. Key molecular targets likely include a variety of protein kinases (VEGFR-2, CDKs, etc.), components of the apoptotic machinery (caspases), and regulators of inflammation (NF-κB pathway). The bromination at the C5 position is often associated with enhanced potency. Rigorous experimental validation using the protocols outlined herein is essential to confirm these potential targets and to elucidate the precise mechanism of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. scielo.br [scielo.br]
- 13. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seejph.com [seejph.com]
- 18. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia | Semantic Scholar [semanticscholar.org]
- 20. [PDF] Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity | Semantic Scholar [semanticscholar.org]
- 21. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide on the Safety and Handling of 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Bromo-7-methyl-1H-indole-2,3-dione (CAS No. 77395-10-9). The information herein is aggregated from safety data sheets of structurally similar compounds and should be regarded as a precautionary guide in the absence of a specific safety data sheet for the named compound. It is imperative for all personnel to handle this chemical with the utmost care, adhering to established laboratory safety protocols.
Section 1: Chemical Identification and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | Solid, semi-solid, or lump | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Section 2: Hazard Identification and Classification
Based on data for analogous bromo-indole compounds, this compound is anticipated to present the following hazards. Users should handle this compound as potentially hazardous.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |
| Skin Irritation | Category 2 (Causes skin irritation) | H315 |
| Eye Irritation | Category 2A (Causes serious eye irritation) | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | H335 |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Section 3: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container.[4]
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Store locked up.[5]
Section 4: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspected prior to use and disposed of in accordance with good laboratory practices. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin. | Fire/flame resistant and impervious clothing.[2][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or irritation is experienced. | [2][5] |
Section 5: First-Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2][6] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][6] |
Section 6: Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Personal Precautions:
-
Ensure adequate ventilation.[2]
-
Evacuate personnel to safe areas.[2]
-
Wear appropriate personal protective equipment.[2]
-
Remove all sources of ignition.[2]
Environmental Precautions:
Methods for Cleaning Up:
-
Contain the spill.
-
Collect the material with a non-sparking tool and place it in a suitable, labeled container for disposal.[2]
-
Clean the affected area thoroughly.
Section 7: Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
Specific Hazards:
-
Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen bromide gas.[4][7]
Protective Equipment for Firefighters:
Section 8: Disposal Considerations
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[6]
-
Disposal: Arrange for disposal through a licensed professional waste disposal company. Do not dispose of down the drain or in regular trash.[7]
Visualizations
The following diagram illustrates a logical workflow for handling an accidental spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro applications and detailed experimental protocols relevant to the study of 5-Bromo-7-methyl-1H-indole-2,3-dione. This isatin derivative holds promise for various therapeutic areas due to the known biological activities of the isatin scaffold. While specific quantitative data for this particular compound is not extensively available in the public domain, this document offers robust protocols for analogous compounds that can be readily adapted for its evaluation.
Potential In Vitro Applications
This compound, a member of the isatin family, is a candidate for investigation in several key therapeutic areas. Isatin and its derivatives have demonstrated a wide range of biological activities, suggesting potential applications for this compound in:
-
Anticancer Research: Isatin derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer.[1]
-
Anti-inflammatory Assays: The isatin scaffold is present in compounds with anti-inflammatory properties.
-
Enzyme Inhibition: This compound has been identified as a potential inhibitor of inosine monophosphate (IMP) deaminase.[2]
-
Modulation of Ion Channels: Certain indole derivatives have been investigated for their effects on ion channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Quantitative Data Summary
A thorough search of available scientific literature and databases did not yield specific quantitative in vitro activity data (e.g., IC50 values) for this compound. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| e.g., MCF-7 (Breast Cancer) | MTT Assay | Data to be determined |
| e.g., A549 (Lung Cancer) | MTT Assay | Data to be determined |
| e.g., HCT116 (Colon Cancer) | MTT Assay | Data to be determined |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Endpoint | IC50 (µg/mL) |
| Protein Denaturation Inhibition | % Inhibition | Data to be determined |
| Nitric Oxide Production in RAW 264.7 cells | % Inhibition | Data to be determined |
Table 3: Enzyme Inhibition and Other Activities of this compound
| Target/Assay | Endpoint | IC50 (µM) |
| IMP Dehydrogenase | % Inhibition | Data to be determined |
| CFTR Modulation (Ussing Chamber) | Change in Isc | Data to be determined |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays that can be used to evaluate the biological activity of this compound.
Protocol 1: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay
Objective: To evaluate the ability of this compound to inhibit protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound
-
Diclofenac sodium (as a standard)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of 1% BSA solution and 2.8 mL of PBS (pH 6.4).
-
Compound Addition: Add 2 mL of various concentrations of this compound (e.g., 100-1000 µg/mL) to the reaction mixture. A control group should be prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.
Protocol 4: Ussing Chamber Assay for CFTR Modulation
Objective: To measure the effect of this compound on CFTR-mediated chloride ion transport across an epithelial cell monolayer.
Materials:
-
Human bronchial epithelial (HBE) cells expressing mutant CFTR (e.g., F508del) cultured on permeable supports
-
Ussing Chamber System
-
Ringer's solution
-
Forskolin (a CFTR activator)
-
Genistein (a CFTR potentiator, as a positive control)
-
CFTRinh-172 (a CFTR inhibitor)
-
This compound
Procedure:
-
Cell Culture: Culture HBE cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers. Fill both the apical and basolateral chambers with Ringer's solution and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
Compound Addition (Apical): Add this compound to the apical chamber and incubate.
-
CFTR Activation: Add forskolin to the apical chamber to activate CFTR and measure the change in Isc.
-
Potentiation (Optional): If investigating potentiator activity, add the test compound after forskolin stimulation.
-
Inhibition: Add CFTRinh-172 to confirm that the observed current is CFTR-dependent.
-
Data Analysis: Analyze the changes in Isc to determine if the compound acts as a corrector (increases forskolin-stimulated Isc after pre-incubation) or a potentiator (further increases Isc after forskolin stimulation).
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for in vitro screening and a plausible signaling pathway for the anticancer activity of isatin derivatives.
References
5-Bromo-7-methyl-1H-indole-2,3-dione for CFTR modulation assays
Disclaimer: Initial searches for "5-Bromo-7-methyl-1H-indole-2,3-dione" did not yield publicly available scientific literature linking this specific compound to the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The following application note is provided as a detailed, exemplary guide to a widely used and validated method for assessing CFTR function and modulation, the Forskolin-Induced Swelling (FIS) assay in intestinal organoids. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals, adhering to the requested format for data presentation, experimental protocols, and visualizations.
Application Note: Forskolin-Induced Swelling (FIS) Assay for CFTR Function
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel crucial for ion and fluid homeostasis in various epithelial tissues.[1] Mutations in the CFTR gene lead to cystic fibrosis (CF), a multi-organ genetic disease.[1] The development of CFTR modulator therapies, which aim to correct the function of the mutant protein, has revolutionized CF treatment.
A robust in vitro assay is essential for screening and validating potential CFTR modulators. The Forskolin-Induced Swelling (FIS) assay using patient-derived intestinal organoids has become a benchmark for quantifying CFTR function.[2] Intestinal organoids are three-dimensional structures grown from adult stem cells that recapitulate the in vivo tissue architecture, with the apical membrane of the epithelial cells facing a central lumen.[3]
The principle of the FIS assay is based on the activation of CFTR by forskolin, an adenylyl cyclase activator. Forskolin increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates CFTR.[4][5] This activation leads to the secretion of chloride ions into the organoid lumen, followed by osmotic water movement, causing the organoid to swell.[4][6] The degree of swelling is directly proportional to CFTR function and can be quantified using live-cell microscopy.[1][7] This assay can effectively distinguish between healthy and CF organoids and can measure the response to CFTR modulator compounds.[1][7]
Data Presentation
The quantitative data from an FIS assay is typically presented as the area under the curve (AUC) calculated from the swelling kinetics over time. This provides a single value representing the total CFTR-mediated fluid transport. The results are often normalized to a positive control (e.g., wild-type organoids) or a baseline (vehicle-treated) condition.
Table 1: Quantification of CFTR Modulator Effect on Forskolin-Induced Swelling in F508del/F508del Human Intestinal Organoids
| Treatment Condition | Concentration (µM) | Mean Area Under the Curve (AUC ± SD) | % of Wild-Type Response |
| Vehicle (DMSO) | 0.1% | 150 ± 25 | 5% |
| Forskolin | 5 | 180 ± 30 | 6% |
| Corrector (VX-809) | 3 | 165 ± 28 | 5.5% |
| Potentiator (VX-770) | 3 | 250 ± 40 | 8.3% |
| Corrector + Potentiator | 3 + 3 | 1500 ± 150 | 50% |
| Wild-Type Control + Forskolin | 5 | 3000 ± 250 | 100% |
Note: Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Human Intestinal Organoids
This protocol details the steps for assessing CFTR function and modulator efficacy in patient-derived intestinal organoids.
Materials:
-
Established human intestinal organoid culture
-
Basement membrane matrix
-
96-well clear-bottom imaging plates
-
Organoid culture medium
-
Basal medium (without growth factors)
-
CFTR modulator compounds (e.g., corrector VX-809, potentiator VX-770)
-
Forskolin (FSK)
-
Calcein Green, AM dye
-
Confocal live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Organoid Seeding:
-
Harvest mature intestinal organoids from culture.
-
Mechanically disrupt them into smaller fragments.
-
Resuspend the fragments in the basement membrane matrix.
-
Seed 30-50 organoids per well in a 96-well imaging plate.[8]
-
Allow the matrix to solidify at 37°C for 15-20 minutes.[7]
-
Add complete organoid culture medium to each well.
-
-
CFTR Corrector Pre-treatment (if applicable):
-
Assay Preparation:
-
Carefully remove the medium from the wells.
-
Add basal medium containing Calcein Green dye for live-cell visualization.
-
Incubate for 30-60 minutes at 37°C.
-
-
Initiation of Swelling and Imaging:
-
Place the 96-well plate on the stage of a pre-warmed confocal microscope.
-
Add the final treatment solutions to the wells. This includes:
-
Forskolin (e.g., final concentration of 5 µM) to stimulate CFTR.
-
Potentiator compounds (e.g., VX-770), if being tested, are added simultaneously with forskolin.[8]
-
Vehicle controls.
-
-
Immediately begin live-cell imaging.
-
-
Data Acquisition:
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ or specialized platforms) to measure the total fluorescent area of the organoids in each well at each time point.[9]
-
Normalize the area at each time point to the area at time zero (t=0).
-
Plot the relative increase in organoid area against time to generate swelling curves.
-
Calculate the area under the curve (AUC) for each condition to quantify the total swelling response.[2]
-
Mandatory Visualizations
Signaling Pathway
Caption: CFTR activation pathway in the FIS assay.
Experimental Workflow
Caption: Experimental workflow for the FIS assay.
References
- 1. A functional CFTR assay using primary cystic fibrosis intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huborganoids.nl [huborganoids.nl]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. stemcell.com [stemcell.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 6. stemcell.com [stemcell.com]
- 7. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An open-source high-content analysis workflow for CFTR function measurements using the forskolin-induced swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Bromo-7-methyl-1H-indole-2,3-dione as a Potential AMPA Receptor Modulator
Disclaimer: To date, there is a lack of specific peer-reviewed scientific literature detailing the activity and characterizing the effects of 5-Bromo-7-methyl-1H-indole-2,3-dione on AMPA receptors. The following application notes and protocols are presented as a comprehensive guide for researchers and drug development professionals to investigate the potential AMPA receptor modulating properties of this compound, based on established methodologies in the field.
Introduction to AMPA Receptor Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate receptor in the central nervous system, mediating the majority of fast excitatory synaptic transmission.[1] Modulation of AMPA receptor activity is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, depression, and epilepsy.[2][3] Modulators can act through various mechanisms, such as positive allosteric modulation (PAM), negative allosteric modulation (NAM), or direct channel block. These actions can alter the receptor's kinetics, including activation, deactivation, and desensitization.[2]
This document outlines a systematic approach to characterize the potential effects of this compound on AMPA receptor function.
Experimental Workflow for Characterization
A typical workflow for characterizing a novel compound like this compound as an AMPA receptor modulator involves a multi-tiered approach, starting with high-throughput screening and progressing to more detailed mechanistic studies.
Data Presentation: Hypothetical Data for this compound
The following tables present a hypothetical summary of quantitative data that could be generated for this compound, assuming it acts as a positive allosteric modulator (PAM).
Table 1: High-Throughput Screening (HTS) Data
| Assay Type | Endpoint | This compound | Control PAM (e.g., CX516) |
| Fluorescent Membrane Potential | EC50 (µM) | 15.2 | 25.8 |
| Fluorescent Membrane Potential | Max Potentiation (%) | 180 | 210 |
Table 2: Electrophysiological Characterization (Whole-Cell Patch-Clamp)
| Parameter | Condition | Control | + 30 µM this compound |
| Peak Current Amplitude (pA) | 1 mM Glutamate (1 ms) | -520 ± 45 | -980 ± 78 |
| Deactivation Time Constant (τ, ms) | 1 mM Glutamate (1 ms) | 1.8 ± 0.2 | 4.5 ± 0.5 |
| Desensitization (%) | 10 mM Glutamate (100 ms) | 92 ± 3 | 65 ± 5 |
| Recovery from Desensitization (τ, ms) | Paired-pulse (100 ms interval) | 45 ± 6 | 42 ± 5 |
Table 3: Radioligand Binding Assay Data
| Radioligand | Assay Type | Ki (µM) for this compound |
| [³H]AMPA (Orthosteric Site) | Competitive Binding | > 100 |
| [³H]Fluorowillardiine (Orthosteric Site) | Competitive Binding | > 100 |
| [³H]CX516 (Allosteric Site) | Allosteric Modulation | 8.9 |
Experimental Protocols
Protocol 1: High-Throughput Screening using a Fluorescent Membrane Potential Dye
This assay rapidly identifies compounds that modulate AMPA receptor activity by measuring changes in membrane potential in cells expressing the receptor.[4][5]
Materials:
-
HEK293 cells stably expressing the human GluA2 AMPA receptor subunit.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit).
-
AMPA receptor agonist (e.g., Glutamate).
-
Test compound: this compound.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate HEK293-GluA2 cells in 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate recording of fluorescence intensity. Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.
-
Data Analysis: Measure the peak fluorescence response after agonist addition. Normalize the data to vehicle control wells. Calculate the EC50 and maximum potentiation for this compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides detailed information on how a compound affects the kinetic properties of the AMPA receptor ion channel.[6][7][8]
Materials:
-
HEK293 cells transiently or stably expressing the desired AMPA receptor subunits.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Patch-clamp amplifier and data acquisition system.
-
Fast perfusion system for rapid agonist application.
-
Agonist (Glutamate) and test compound (this compound).
Procedure:
-
Cell Culture: Grow cells on glass coverslips for recording.
-
Patching: Form a whole-cell patch-clamp configuration on a selected cell.
-
Deactivation Kinetics:
-
Hold the cell at -60 mV.
-
Rapidly apply a saturating concentration of glutamate (e.g., 1 mM) for a very short duration (1-2 ms) to minimize desensitization.
-
Record the current decay (deactivation).
-
Repeat in the presence of various concentrations of this compound.
-
-
Desensitization Kinetics:
-
Apply a prolonged pulse of glutamate (e.g., 100 ms) to induce desensitization.
-
Measure the peak current and the steady-state current.
-
Calculate the percentage of desensitization.
-
Repeat in the presence of the test compound.
-
-
Data Analysis: Fit the decay phases of the currents to exponential functions to determine time constants (τ) for deactivation and desensitization. Compare current amplitudes and kinetics in the presence and absence of the compound.
Protocol 3: Radioligand Binding Assay
This assay determines if the compound binds directly to the AMPA receptor and whether it competes with known ligands for the orthosteric (agonist) site or an allosteric site.[2][9][10]
Materials:
-
Membrane preparations from cells or brain tissue expressing AMPA receptors.
-
Radioligand for the orthosteric site (e.g., [³H]AMPA) and a radiolabeled PAM for the allosteric site (e.g., [³H]CX516).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound in binding buffer. For allosteric modulation assays, also include a fixed concentration of glutamate.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand. Calculate the specific binding at each concentration of the test compound. Determine the Ki value by fitting the data to a competition binding model.
Signaling Pathways and Mechanisms
AMPA Receptor Activation and Modulation
The binding of glutamate to the AMPA receptor's ligand-binding domain (LBD) induces a conformational change that opens the ion channel pore, allowing the influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the postsynaptic membrane.[1][11] Positive allosteric modulators (PAMs) typically bind to a site at the interface of the LBD dimers, stabilizing the open state of the channel and/or reducing desensitization.[12]
Decision Tree for Mechanism of Action
Based on the results from the described protocols, the following decision tree can be used to classify the mechanism of action of this compound.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Screening for AMPA receptor auxiliary subunit specific modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Characterization of a New Positive Allosteric Modulator of AMPA Receptors - PAM-43: Specific Binding of the Ligand and its Ability to Potentiate AMPAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Novel Derivatives from 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel derivatives from 5-Bromo-7-methyl-1H-indole-2,3-dione, a versatile scaffold in medicinal chemistry. The protocols outlined below are designed to be reproducible and adaptable for the exploration of new chemical entities with potential therapeutic applications.
Introduction to this compound (5-Bromo-7-methylisatin)
This compound, commonly known as 5-Bromo-7-methylisatin, is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules. The indole-2,3-dione (isatin) core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a bromine atom at the 5-position and a methyl group at the 7-position offers specific steric and electronic properties, providing opportunities for targeted chemical modifications and the development of novel therapeutic agents. The bromine atom, in particular, serves as a useful handle for cross-coupling reactions, allowing for the introduction of further molecular diversity.
Synthesis of Schiff Base Derivatives
The condensation reaction of the C3-keto group of isatin with primary amines is a common and efficient method for generating Schiff base derivatives. These compounds have shown significant potential as anticancer and antimicrobial agents.[1]
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general procedure for the synthesis of Schiff bases via the condensation of this compound with various primary amines.[2]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent of the desired primary amine.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized Schiff base using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Data Presentation: Synthesis of Schiff Base Derivatives
| Derivative Class | Reactants | Reaction Conditions | Yield (%) | Reference |
| Schiff Bases | 5-Bromoisatin, p-toluidine | DMF, Glacial Acetic Acid | - | [3] |
| Schiff Bases | N-benzyl-5-bromoisatin, ethyl glycinate | DMF, Glacial Acetic Acid | - | [1] |
| Schiff Bases | 5-Bromoisatin, p-aminosulfonylchloride | DMF, Glacial Acetic Acid | - | [1] |
Note: Specific yield data for 5-Bromo-7-methylisatin was not available in the provided search results. The table reflects reactions with the closely related 5-bromoisatin.
Visualization: Schiff Base Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Synthesis of Spirooxindole Derivatives
Spirooxindoles are a prominent class of compounds in medicinal chemistry, known for their complex three-dimensional structures and a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4] The synthesis of spirooxindoles often involves multicomponent reactions or cycloaddition reactions with the electron-deficient C3-carbonyl group of isatin derivatives.
Protocol 2: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This protocol describes a multicomponent reaction for the synthesis of spiro[indoline-3,4'-pyran] derivatives from this compound.[5]
Materials:
-
This compound
-
Malononitrile or Ethyl cyanoacetate
-
β-ketoester or β-diketone (e.g., ethyl acetoacetate, acetylacetone)
-
Methanol
-
Piperidine (catalyst)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), malononitrile or ethyl cyanoacetate (1 equivalent), and a β-ketoester or β-diketone (1 equivalent) in methanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold methanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure spiro[indoline-3,4'-pyran] derivative.
-
Characterize the final product using appropriate spectroscopic techniques.
Protocol 3: [3+2] Cycloaddition for the Synthesis of Spiropyrrolidinyl Oxindoles
This protocol outlines the synthesis of spiropyrrolidinyl oxindoles via a [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. The azomethine ylide is generated in situ from this compound and an α-amino acid.[6]
Materials:
-
This compound
-
α-amino acid (e.g., proline, sarcosine)
-
Dipolarophile (e.g., maleimide, α,β-unsaturated ketone)
-
Methanol or Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a solution of this compound (1 equivalent) and the dipolarophile (1.2 equivalents) in methanol or ethanol, add the α-amino acid (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiropyrrolidinyl oxindole.
-
Characterize the structure and stereochemistry of the product using spectroscopic methods.
Data Presentation: Synthesis of Spirooxindole Derivatives
| Derivative Class | Reactants | Reaction Conditions | Yield (%) | Reference |
| Spiro[indoline-3,4'-pyrans] | 5-Sulfonylisatins, malononitrile/ethyl cyanoacetate, β-ketoester/β-diketone | Methanol, piperidine, room temp. | - | [5] |
| Di-spirooxindoles | Substituted isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, cyclohexanone based-chalcone | Methanol, reflux, 60 °C, 1-1.5 h | up to 75 | [6] |
| Oxygen-bridged spirooxindoles | 5-Bromoisatin, α-amino acids, 1,4-dihydro-1,4-epoxynaphthalene | Microwave, 15 min | 84 | [7] |
Note: The table includes data for various substituted isatins as direct examples for 5-Bromo-7-methylisatin were limited in the initial search results.
Visualization: Multicomponent Spirooxindole Synthesis Workflow
Caption: Workflow for a three-component spirooxindole synthesis.
Biological Applications and Potential Signaling Pathways
Derivatives of isatin are known to exhibit a wide range of biological activities, with anticancer activity being one of the most extensively studied. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Anticancer Activity
Several studies have reported the potent in vitro anticancer activity of isatin derivatives against various cancer cell lines.[6][8] For instance, novel 5-bromo-7-azaindolin-2-one derivatives have shown significant antitumor potency, with some compounds being more potent than the approved drug Sunitinib against specific cancer cell lines.[8]
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 23p | HepG2 | 2.357 | [8] |
| A549 | 3.012 | [8] | |
| Skov-3 | 2.876 | [8] | |
| Sunitinib | HepG2 | 31.594 | [8] |
| A549 | 49.036 | [8] | |
| Skov-3 | 42.117 | [8] | |
| 4b | PC3 | 3.7 ± 1.0 | [6] |
| 4a | HeLa | 7.1 ± 0.2 | [6] |
| 4l | HeLa | 7.2 ± 0.5 | [6] |
Potential Signaling Pathway: Kinase Inhibition
A plausible mechanism for the anticancer activity of these isatin derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, or downstream kinases in the MAPK/ERK pathway. Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.
Visualization: Potential Kinase Inhibition Pathway
Caption: Potential mechanism via kinase signaling pathway inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The protocols provided herein offer a foundation for researchers to synthesize and explore novel Schiff base and spirooxindole derivatives. The promising biological activities reported for related compounds underscore the importance of this scaffold in drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these novel derivatives is warranted to advance the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-7-methyl-1H-indole-2,3-dione in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. Among these, halogenated isatins have garnered significant attention for their potential as anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the investigation of 5-Bromo-7-methyl-1H-indole-2,3-dione as a potential anti-inflammatory drug candidate. While direct experimental data for this specific molecule is limited in publicly available literature, the information herein is compiled and extrapolated from studies on structurally related 5-bromo and other halogenated isatin derivatives, providing a foundational framework for its evaluation.
The anti-inflammatory effects of isatin derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. These include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of transcription factors such as nuclear factor-kappa B (NF-κB), which orchestrates the expression of various inflammatory mediators including cytokines and chemokines.
Quantitative Data Summary
The following table summarizes quantitative data on the anti-inflammatory activity of representative 5-halogenated isatin derivatives from in vivo studies. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Compound | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| 5-Chloro-isatin derivative (VIIc) | Rat | Carrageenan-induced paw edema | 100 | 65% | Indomethacin | 68% |
| 5-Bromo-isatin derivative (VIId) | Rat | Carrageenan-induced paw edema | 100 | 63% | Indomethacin | 68% |
Data extrapolated from studies on 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives of isatin.[1]
Signaling Pathways and Mechanism of Action
Isatin derivatives primarily exert their anti-inflammatory effects by intervening in critical inflammatory signaling pathways. The proposed mechanism for this compound involves the inhibition of the NF-κB and COX-2 pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound's anti-inflammatory properties.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-180 g) are used. The animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Dosing: The test compound and standard drug are administered intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Edema: Thirty minutes after dosing, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[2]
-
Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.[3]
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.[4]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[3]
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
The inhibitory effect of the compound on the production of key pro-inflammatory cytokines can be quantified using ELISA.
Protocol:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described in the nitric oxide assay.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5]
-
Data Analysis: The concentrations of the cytokines are calculated from the standard curve, and the percentage of inhibition is determined by comparing the treated groups to the LPS-stimulated control group.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound as a potential anti-inflammatory agent. Based on the activity of structurally similar compounds, it is hypothesized that this molecule will exhibit anti-inflammatory properties through the modulation of the NF-κB and COX-2 signaling pathways. The experimental workflows and data presentation formats outlined in this document will facilitate a systematic and robust investigation into its therapeutic potential.
References
- 1. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconversion of Chamaecyparis obtusa Leaves with Phellinus linteus Mycelium Modulates Antioxidant and Anti-Inflammatory Activities [mdpi.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-methyl-1H-indole-2,3-dione, also known as 5-bromo-7-methylisatin, is a synthetic derivative of isatin. Isatin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4][5][6] These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][5][6] this compound, in particular, has been identified as a lead compound with potential inhibitory effects on enzymes such as inosine monophosphate (IMP) deaminase.[7] Furthermore, related isatin derivatives have been investigated as inhibitors of signaling proteins like CARP-1/CCAR1.[2]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its potential therapeutic effects, focusing on cytotoxicity, apoptosis induction, and caspase activity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. This data is illustrative and should be replaced with experimentally determined values.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT-116 | Colorectal Carcinoma | Data not available |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| Jurkat | 10 | Data not available |
| Jurkat | 25 | Data not available |
| Jurkat | 50 | Data not available |
Table 3: Caspase-3/7 Activation by this compound
| Cell Line | Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Jurkat | 10 | Data not available |
| Jurkat | 25 | Data not available |
| Jurkat | 50 | Data not available |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to measure the effect of this compound on cell viability by assessing the metabolic activity of cells.[8][9] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated control cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ humidified atmosphere, protected from light.
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of 650 nm or higher.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[11][12][13]
Materials:
-
This compound
-
Suspension or adherent cells (e.g., Jurkat)
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD for distinguishing necrotic cells
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine-treated) and negative controls.
-
Cell Harvesting: After the treatment period, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[12] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.[14][15]
Materials:
-
This compound
-
Cells of interest
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Lysis Buffer
-
White-walled 96-well plates (for luminescence) or clear plates (for colorimetric/fluorometric)
-
Luminometer, fluorometer, or spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a short period.[14][16][17]
-
Substrate Addition: Add the caspase-3/7 substrate to each well.[14][15][18]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[15][18]
-
Signal Detection: Measure the luminescence, fluorescence, or absorbance using the appropriate plate reader.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity in treated cells compared to untreated control cells.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified overview of apoptotic signaling pathways potentially affected.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. ajpp.in [ajpp.in]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. biotium.com [biotium.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Screening of 5-Bromo-7-methyl-1H-indole-2,3-dione as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, known to exhibit a wide array of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] A primary mechanism for many isatin derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic development.[2][3]
This document focuses on 5-Bromo-7-methyl-1H-indole-2,3-dione (also known as 5-Bromo-7-methylisatin), a specific derivative of the isatin core. The bromine atom at the 5-position and the methyl group at the 7-position offer unique electronic and steric properties that may influence binding affinity and selectivity for various kinase targets. While direct and extensive kinase screening data for this compound is not widely available in public literature, this note provides hypothesized targets based on structurally similar isatin analogs and details robust protocols for its screening and characterization.
Data Presentation: Hypothesized Kinase Targets for the Isatin Scaffold
Comprehensive kinase profiling for this compound has not been explicitly published. However, data from related isatin analogs can guide initial screening efforts and help hypothesize potential kinase families that might be inhibited. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isatin derivatives against a selection of protein kinases, serving as a surrogate to guide investigation into the potential activity of this compound.[1]
| Compound Class/ID | Kinase Target | IC50 (µM) |
| Isatin Analog 1a | CDK2/cyclin A | 0.35 |
| GSK-3β | 0.18 | |
| Isatin Analog 2c | Flt-3 | 0.042 |
| VEGFR-2 | 0.076 | |
| HER2 | 0.138 | |
| Tricyclic Isatin Oxime 5d | DYRK1A, PIM1, Haspin | Nanomolar/Submicromolar Affinity |
| Staurosporine (Related Indole Structure) | GSK-3β | 0.015 |
Note: This data is for isatin derivatives and not this compound itself. It should be used as a preliminary guide for designing a kinase screening panel.[1]
Experimental Protocols
A robust and standardized in vitro kinase inhibition assay is crucial for determining the inhibitory potential of a test compound. The following protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. This method is widely applicable for screening and profiling kinase inhibitors.[3]
Protocol 1: In Vitro Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[3] Inhibition is observed as a decrease in the luminescent signal.
Materials:
-
This compound
-
Target Kinase of Interest (e.g., GSK-3β, VEGFR-2)
-
Kinase-specific Substrate Peptide
-
ATP (at Km concentration for the target kinase, if known)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]
-
100% DMSO
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point serial dilution (e.g., 3-fold or 4-fold) in 100% DMSO to generate a concentration range for IC50 determination.[4]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of a solution containing the target kinase in kinase assay buffer to each well.
-
Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in assay buffer. The final reaction volume is 10 µL.
-
Cover the plate and incubate at 30°C for 60 minutes.[3][4] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce light.[3]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for this compound.
-
Visualizations
Experimental Workflow
The diagram below outlines the key steps of the in vitro luminescence-based kinase assay described in the protocol section.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Representative Signaling Pathway
Many kinase inhibitors derived from indole-like scaffolds target kinases within the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and a potential point of inhibition.
Caption: Simplified MAPK signaling pathway with a hypothetical point of inhibition.
References
Application Notes and Protocols for the Development of Antibacterial Agents from 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial agents derived from 5-Bromo-7-methyl-1H-indole-2,3-dione. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties.[1][2] The introduction of bromine at the C-5 position and a methyl group at the C-7 position of the isatin scaffold can modulate the electronic and steric properties, potentially leading to enhanced antibacterial efficacy.
This document outlines detailed protocols for the synthesis of key derivatives such as Schiff bases, N-alkylated compounds, and spiro-heterocycles, along with standardized methods for assessing their antibacterial activity.
Synthesis of Starting Material and Derivatives
The development of novel antibacterial agents from the target scaffold begins with the synthesis of the core molecule, this compound, followed by its derivatization.
Synthesis of this compound
Diagram of Synthetic Workflow
Caption: Synthetic pathway to this compound.
Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation reaction of the C-3 carbonyl group of the isatin core with various primary amines.[1][3]
Experimental Protocol:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add the desired primary amine (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[2]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of N-Alkylated Derivatives
N-alkylation at the indole nitrogen can enhance the lipophilicity and antibacterial activity of the isatin derivatives.[4][5]
Experimental Protocol:
-
To a solution of this compound (1 mmol) in 15 mL of N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 60-80°C for 4-8 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of Spiro-heterocyclic Derivatives
Spiro-oxindoles are a unique class of compounds with significant biological activities. A common approach involves a [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from isatin and an amino acid, with a dipolarophile.
Experimental Protocol for Spiro[indole-pyrrolidine] Derivatives:
-
A mixture of this compound (1 mmol), sarcosine (1 mmol), and a suitable dipolarophile (e.g., an activated alkene, 1 mmol) is refluxed in methanol for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired spiro[indole-pyrrolidine] derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Diagram of Synthetic Strategies
Caption: Derivatization strategies for this compound.
Antibacterial Activity Screening
The synthesized derivatives should be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Bacterial Strains
-
Gram-positive: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa
Experimental Protocols
2.2.1. Agar Well Diffusion Method (Initial Screening) [6]
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculate the surface of the MHA plates with a standardized bacterial suspension (0.5 McFarland standard).
-
Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Add a specific concentration (e.g., 100 µg/mL) of each synthesized compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
2.2.2. Minimum Inhibitory Concentration (MIC) Determination (Quantitative Analysis) [7]
-
Perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Add a standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of Antibacterial Screening Workflow
Caption: Workflow for antibacterial activity screening.
Data Presentation
Summarize all quantitative data (e.g., MIC values) in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Bromo-isatin Schiff Base Derivatives (µg/mL) - Representative Data
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Schiff Base 1 | 12.5 | 25 | 50 | >100 |
| Schiff Base 2 | 6.25 | 12.5 | 25 | 50 |
| Schiff Base 3 | 25 | 50 | >100 | >100 |
| Ciprofloxacin | 0.5 | 1 | 2 | 1 |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed for similar 5-bromo-isatin derivatives in the literature.
Table 2: Minimum Inhibitory Concentration (MIC) of N-Alkylated 5-Bromo-isatin Derivatives (µg/mL) - Representative Data
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| N-Ethyl Derivative | 50 | 100 | >100 | >100 |
| N-Propyl Derivative | 25 | 50 | 100 | >100 |
| N-Butyl Derivative | 12.5 | 25 | 50 | 100 |
| Ciprofloxacin | 0.5 | 1 | 2 | 1 |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed for similar N-alkylated isatin derivatives in the literature.
Table 3: Minimum Inhibitory Concentration (MIC) of Spiro[indole-pyrrolidine] Derivatives of 5-Bromo-isatin (µg/mL) - Representative Data
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Spiro Derivative 1 | 8 | 16 | 32 | 64 |
| Spiro Derivative 2 | 16 | 32 | 64 | >100 |
| Spiro Derivative 3 | 4 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 1 | 2 | 1 |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed for similar spiro-isatin derivatives in the literature.
Potential Mechanism of Action
The antibacterial mechanism of isatin derivatives is believed to be multi-faceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, isatin-based Schiff bases have been investigated as inhibitors of bacterial peptide deformylase, an enzyme crucial for bacterial protein synthesis.
Diagram of a Potential Signaling Pathway
Caption: Proposed mechanism of action via inhibition of peptide deformylase.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic protocols and screening methodologies detailed in these application notes provide a robust framework for researchers to synthesize and evaluate a diverse library of derivatives. The structure-activity relationship data generated from these studies will be invaluable for the rational design of more potent and selective antibacterial compounds. Further investigations into the precise mechanism of action will be crucial for the optimization of lead compounds and the development of effective new therapies to combat bacterial infections.
References
- 1. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones [mdpi.com]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjpms.in [mjpms.in]
- 7. ajpp.in [ajpp.in]
Application Notes and Protocols: Dissolving 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-methyl-1H-indole-2,3-dione, a derivative of isatin, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Isatin and its derivatives have demonstrated a wide range of biological activities, including potential as anti-inflammatory, and antimicrobial agents.[1][2] Proper dissolution of this compound is a critical first step for any in vitro or in vivo experimental evaluation. These application notes provide a detailed protocol for dissolving this compound and offer solubility guidelines based on the parent compound, isatin.
Data Presentation: Solubility of Isatin
| Solvent | Mole Fraction Solubility of Isatin (at 298.15 K) |
| Water | 5.14 x 10⁻⁵ |
| Ethanol | 4.09 x 10⁻³ |
| Ethyl Acetate | 5.68 x 10⁻³ |
| Acetonitrile | Data not available in mole fraction |
| Dichloromethane | Data not available in mole fraction |
| N,N-Dimethylformamide (DMF) | Data not available in mole fraction |
| Tetrahydrofuran (THF) | Data not available in mole fraction |
| Acetone | Data not available in mole fraction |
| Toluene | Data not available in mole fraction |
| 1,4-Dioxane | Data not available in mole fraction |
Data sourced from studies on isatin solubility.[3] It is generally observed that isatin's solubility increases with a rise in temperature.[3]
Experimental Protocol: Dissolving this compound
This protocol outlines a general procedure for dissolving this compound for experimental use. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Materials:
-
This compound powder
-
Sterile, high-purity solvents (e.g., DMSO, DMF, Ethanol, Methanol)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Selection: Based on the data for isatin and general practices for isatin derivatives, start with Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as they are known to dissolve a wide range of organic compounds. For biological assays where DMSO or DMF may be cytotoxic, consider ethanol or methanol as alternatives. Some isatin derivatives have been noted to be recrystallized from ethanol.[4]
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add a small volume of the chosen solvent to the powder.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary):
-
Warming: Gently warm the solution in a water bath or on a heat block at a temperature between 37-50°C for 5-10 minutes. Isatin's solubility generally increases with temperature.[3] Avoid excessive heat to prevent compound degradation.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to break up any aggregates and enhance dissolution.
-
-
Visual Inspection:
-
After vortexing, warming, or sonication, visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
-
Sterilization (for cell-based assays):
-
If the solution is intended for use in sterile cell culture, filter it through a 0.22 µm syringe filter to remove any potential microbial contamination.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Mandatory Visualization
The following diagram illustrates the general workflow for dissolving this compound.
Caption: Workflow for dissolving this compound.
References
Troubleshooting & Optimization
improving solubility of 5-Bromo-7-methyl-1H-indole-2,3-dione in aqueous solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of 5-Bromo-7-methyl-1H-indole-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, also known as 5-bromo-7-methylisatin, is a derivative of the isatin scaffold, a privileged structure in medicinal chemistry with a wide range of biological activities.[1][2] Like many isatin derivatives and other promising drug candidates, it is a lipophilic molecule and is often poorly soluble in aqueous solutions.[3][4] This low solubility can be a significant obstacle for in vitro assays and can lead to poor absorption and limited bioavailability in vivo, hindering therapeutic development.[5][6]
Q2: What are the general solubility characteristics of this compound?
Q3: What are the most common methods to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like 5-bromo-7-methylisatin.[4][9] The most common and accessible methods for a research setting include:
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) is a widely used technique.[10][11]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[6][9]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.[12][13]
Q4: How does pH affect the solubility and stability of isatin derivatives?
A4: The solubility of weakly acidic or basic drugs can be significantly influenced by pH.[14] However, for isatin derivatives, stability is a critical consideration. The isatin ring is susceptible to hydrolysis, particularly under neutral to alkaline conditions (pH ≥ 7), which can lead to rapid degradation of the compound.[15] Therefore, while adjusting pH might seem like a viable strategy, it is crucial to maintain a slightly acidic pH (e.g., pH 4-5) to ensure the compound's stability during experiments.[15]
Q5: Can I use co-solvents like DMSO or ethanol? What are the recommended starting concentrations?
A5: Yes, using co-solvents is a highly effective and common strategy.[16] DMSO and ethanol are excellent choices as isatin derivatives show good solubility in these solvents.[1][8] A standard approach is to first prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts or toxicity in biological assays.[15]
Troubleshooting Guides
Issue 1: My compound is precipitating out of my aqueous buffer after dilution from a DMSO stock.
-
Question: I diluted my this compound stock solution into my aqueous buffer, but a precipitate formed immediately. How can I fix this?
-
Answer: This is a common sign that the aqueous solubility limit has been exceeded. The abrupt change in solvent polarity from DMSO to a fully aqueous environment causes the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final desired concentration of the compound in your aqueous medium.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, always be mindful of solvent toxicity.
-
Use Intermediary Dilution Steps: Instead of a single large dilution, perform serial dilutions, which can sometimes prevent immediate precipitation.
-
Incorporate Solubilizing Excipients: Consider adding a surfactant (e.g., Tween-80) or a complexing agent (e.g., HP-β-cyclodextrin) to your aqueous buffer before adding the compound stock solution.[9][12][17]
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator bath can help dissolve the precipitate, but be cautious as prolonged heat can degrade the compound.
-
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: I am observing high variability in my cell-based assay results.
-
Question: My dose-response curves are inconsistent between experiments. Could this be related to the compound's solubility?
-
Answer: Absolutely. Poor aqueous solubility and stability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in high variability.[15] If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and less controlled than intended.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.[15] Avoid using aqueous solutions that have been stored.
-
Visually Inspect Wells: Before and after the experiment, inspect the wells of your culture plates under a microscope for any signs of compound precipitation.
-
Test Solubility in Media: Perform a simple solubility test in your specific cell culture medium. Prepare the highest concentration you intend to use and observe it over the time course of your experiment for any signs of precipitation.
-
Use a Co-solvent Based Formulation: As described in the protocol below, ensure your final medium contains a small, non-toxic percentage of a co-solvent like DMSO to aid solubility.
-
Consider Stability: Remember that isatin derivatives can be unstable in neutral pH culture media.[15] Shorter incubation times are preferable to minimize degradation.
-
Quantitative Data (Estimates Based on Related Compounds)
The following tables provide solubility data for the parent compound, Isatin , and a closely related analog, 5-Methylisatin . This data should be used as a qualitative guide to select appropriate solvents, as the solubility of this compound may differ.
Table 1: Solubility of Isatin in Various Solvents Data extracted from literature and should be considered an estimate for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility | Reference |
| Water | 298.15 | 5.14 x 10⁻⁵ | [7] |
| Methanol | 298.15 | 4.09 x 10⁻³ | [7] |
| Ethanol | 298.15 | 4.00 x 10⁻³ | [7] |
| 1,2-Dichloroethane | 298.15 | 5.34 x 10⁻⁴ | [18] |
| Dichloromethane | 298.15 | 4.90 x 10⁻⁵ | [18] |
Table 2: Solubility of 5-Methylisatin Data extracted from literature and should be considered an estimate for this compound.
| Solvent System | Concentration | Observation | Reference |
| Methanol | 25 mg/mL | Soluble, clear to slightly hazy | |
| Chloroform/Ethanol (1:1) | 50 mg/mL | Soluble, clear to slightly hazy | |
| Water | - | Limited solubility | [8] |
| Dimethyl sulfoxide (DMSO) | - | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution Using a Co-solvent (DMSO)
This protocol describes the standard method for preparing an aqueous solution of a poorly soluble compound for in vitro experiments.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing or brief sonication. This stock solution can be stored at -20°C or -80°C for long-term use.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform one or more serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks. This minimizes the volume of DMSO added to the final aqueous solution.
-
-
Prepare the Final Aqueous Solution:
-
Add a small volume of the appropriate DMSO stock solution to your pre-warmed (if applicable) aqueous buffer or cell culture medium.
-
Crucially, add the DMSO stock to the aqueous solution, not the other way around.
-
Immediately vortex or invert the tube gently to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration is at a level tolerated by your assay (e.g., ≤ 0.5%).
-
Caption: Workflow for preparing an aqueous solution with a co-solvent.
Protocol 2: Shake-Flask Method for Solubility Determination
This is a classic method to determine the equilibrium solubility of a compound in a specific solvent.[19]
-
Preparation:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed, inert container (e.g., a glass vial with a screw cap). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
-
Equilibration:
-
Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation:
-
After equilibration, allow the suspension to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.
-
-
Quantification:
-
Dilute the clear, filtered solution with a suitable solvent (e.g., methanol, acetonitrile).
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made. This value represents the equilibrium solubility of the compound.
-
Caption: Simplified diagram of the co-solvency mechanism.
References
- 1. 7-Methylisatin | High-Purity Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijcsrr.org [ijcsrr.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. longdom.org [longdom.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
stability issues of 5-Bromo-7-methyl-1H-indole-2,3-dione in DMSO
Technical Support Center: 5-Bromo-7-methyl-1H-indole-2,3-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in DMSO solution?
While specific stability data for this compound in DMSO is not extensively published, the stability of the isatin core structure is well-studied. Potential concerns are primarily related to degradation via hydrolysis, oxidation, and photodegradation. The indole ring system, in general, is susceptible to oxidation, and the presence of two carbonyl groups in the isatin structure can make it susceptible to nucleophilic attack, including hydrolysis if water is present.[1][2][3]
Q2: What are the ideal storage conditions for stock solutions of this compound in DMSO?
To maximize shelf-life and ensure experimental reproducibility, stock solutions in anhydrous DMSO should be stored at -20°C in tightly sealed, light-protecting (amber) vials.[2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[2][4]
Q3: How does the presence of water in DMSO affect the stability of this compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][6] The presence of water can be a significant cause of compound degradation for molecules susceptible to hydrolysis.[7] The isatin ring can undergo hydrolysis, and this process is dependent on factors like pH and solvent polarity.[1] Therefore, using anhydrous DMSO and proper handling techniques to minimize water absorption is critical.
Q4: Will multiple freeze-thaw cycles degrade my compound?
While many compounds are stable through multiple freeze-thaw cycles, repeated cycling is generally discouraged as it can increase the risk of water condensation into the DMSO stock, potentially leading to hydrolysis.[4][7] Studies on diverse compound libraries have shown that for many substances, a limited number of freeze-thaw cycles (up to 25) does not cause significant compound loss if handled correctly.[8] To mitigate any potential risk, preparing single-use aliquots is the recommended best practice.[2]
Q5: What are the visible signs of compound degradation in a DMSO stock solution?
Visible indicators of potential degradation can include a change in the solution's color or the formation of a precipitate. However, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS, which can detect the loss of the parent compound and the emergence of degradation products.[7]
Q6: How long can I expect my this compound stock solution to be stable in DMSO?
The stability of any compound in solution is highly dependent on its specific structure and the storage conditions.[4] General stability studies on large compound libraries stored in DMSO have shown that a majority of compounds remain stable for years when stored at 4°C or -20°C.[7][9] However, without specific data for this compound, it is recommended to prepare fresh solutions for sensitive experiments or to periodically re-qualify aged stock solutions using analytical techniques.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Color of the DMSO solution has changed over time. | Oxidation or other forms of chemical degradation. The isatin ring system can be susceptible to oxidation.[3] | 1. Do not use the solution for critical experiments. 2. Prepare a fresh stock solution from solid material. 3. If possible, analyze the old stock by HPLC or LC-MS to identify potential degradation products. 4. Ensure future stock solutions are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8] |
| A precipitate has formed in the stock solution after freezer storage. | The compound may be coming out of solution due to its lower solubility at colder temperatures, or it could be a degradation product.[2] | 1. Allow the vial to warm to room temperature and vortex thoroughly to see if the precipitate redissolves.[2] 2. If it redissolves, it is likely a solubility issue. Consider storing aliquots at room temperature (if short-term) or preparing fresh dilutions. 3. If it does not redissolve, it may be an insoluble degradant. The stock should be discarded. |
| Experimental results are inconsistent or show high variability. | This could be due to partial degradation of the compound, leading to inconsistent concentrations of the active molecule.[2] | 1. Prepare a fresh stock solution from the solid compound and repeat the experiment.[4] 2. Review solution handling procedures. Ensure aliquots are fully thawed and mixed before use. 3. Perform a stability check on your compound in the specific assay medium under experimental conditions, as the compound may be unstable in aqueous buffers.[2] |
| Biological activity is significantly lower than expected. | The concentration of the active parent compound may have decreased due to degradation. | 1. Confirm the concentration and purity of the stock solution using an analytical method like HPLC-UV or LC-MS.[7] 2. Prepare a fresh solution and re-test. 3. Consider the possibility of the compound degrading in the aqueous assay buffer during incubation. Running a time-course stability study in the assay medium can diagnose this issue.[2] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing DMSO Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming (not exceeding 37°C) can be used if necessary.[2]
-
Dispense the solution into single-use aliquots in amber, tightly-sealing microcentrifuge tubes or vials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Workflow for Stability Assessment by HPLC-UV
-
Initial Analysis (T=0): Prepare a fresh 10 mM stock solution in anhydrous DMSO. Dilute a sample to a suitable concentration (e.g., 100 µM) in the mobile phase or a compatible solvent and immediately inject it into the HPLC system to obtain the initial purity profile and peak area.
-
Sample Storage: Store the 10 mM stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), retrieve a sample of the stored stock.
-
Sample Preparation & Analysis: Prepare and analyze the sample in the same manner as the T=0 sample.
-
Data Comparison: Compare the peak area of the parent compound at each time point relative to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations
Caption: Potential degradation pathways for the isatin core structure.
Caption: Workflow for assessing compound stability in DMSO.
Caption: Troubleshooting flowchart for suspected stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 5-Bromo-7-methyl-1H-indole-2,3-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer isatin synthesis.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete formation of the isonitrosoacetanilide intermediate | - Ensure high purity of the starting material, 4-Bromo-2-methylaniline. - Optimize reaction time and temperature for the condensation step. Prolonged reaction times or excessively high temperatures can lead to decomposition. |
| Incomplete cyclization of the isonitrosoacetanilide | - The choice of acid catalyst is critical. While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes give better yields by minimizing side reactions like sulfonation.[1] - Ensure the intermediate is thoroughly dried before adding it to the acid. Moisture can interfere with the cyclization. - Maintain the recommended temperature range (typically 60-80°C) during the addition of the intermediate to the acid.[2] |
| Side reactions reducing the desired product | - Over-oxidation of the methyl group: The methyl group at the 7-position is susceptible to oxidation. Using a milder acid catalyst like PPA can mitigate this.[1] - Sulfonation of the aromatic ring: Use the minimum effective concentration of sulfuric acid and avoid excessively high temperatures.[2] |
| Product loss during work-up and purification | - Ensure the pH is optimized for the precipitation of the product when pouring the reaction mixture onto ice. - Use minimal amounts of solvent for recrystallization to prevent significant loss of the product. |
Problem 2: Formation of Impurities and Side Products
| Impurity/Side Product | Identification | Prevention and Removal |
| Isatin Oxime | A common byproduct in the Sandmeyer synthesis, it can be identified by spectroscopic methods (NMR, MS). | - The formation can be minimized by adding a "decoy agent" like an aldehyde or ketone during the work-up to react with any excess hydroxylamine.[3] |
| Unreacted Isonitrosoacetanilide | Can be detected by TLC analysis of the crude product. | - Ensure the cyclization reaction goes to completion by optimizing the reaction time and temperature. |
| Sulfonated Byproducts | Can be identified by changes in polarity and spectroscopic analysis. | - Use PPA instead of concentrated sulfuric acid. - If using sulfuric acid, maintain a controlled temperature and use the minimum necessary amount. |
| Tar Formation | Dark, viscous, and intractable material. | - Ensure the complete dissolution of the aniline starting material before proceeding with the reaction. - Avoid localized overheating during the cyclization step by ensuring efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Sandmeyer isatin synthesis is a widely employed and generally reliable method for the preparation of substituted isatins, including this compound.[4] This two-step process involves the formation of an isonitrosoacetanilide intermediate from 4-bromo-2-methylaniline, followed by an acid-catalyzed cyclization to yield the final product.
Q2: How can I confirm the correct regiochemistry of the final product?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for confirming the structure. The 1H NMR spectrum of this compound will show distinct signals for the aromatic protons and the methyl group, which can be compared with literature data to confirm the 5-bromo and 7-methyl substitution pattern.[4]
Q3: What are the key safety precautions to consider during this synthesis?
A3: The Sandmeyer synthesis involves the use of strong acids like concentrated sulfuric acid, which are highly corrosive. The reaction can also be exothermic, especially during the cyclization step. Therefore, it is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and control the reaction temperature carefully, especially during the addition of the intermediate to the acid.
Q4: Can I use a different starting material for this synthesis?
A4: While the Sandmeyer synthesis starting from 4-bromo-2-methylaniline is a common route, alternative synthetic strategies could involve the direct bromination of 7-methylisatin. However, this may lead to a mixture of products and require careful control of reaction conditions to achieve the desired regioselectivity.
Data Presentation
Table 1: Illustrative Reaction Conditions for Sandmeyer Synthesis of Substituted Isatins
The following table provides a summary of typical reaction conditions for the Sandmeyer synthesis of isatins. While specific yields for this compound under varying conditions are not extensively reported, this table illustrates the key parameters that can be optimized.
| Starting Aniline | Condensation Conditions | Cyclization Catalyst | Cyclization Temp. (°C) | Reported Yield (%) | Reference |
| 4-Bromo-2-methylaniline | Chloral hydrate, Hydroxylamine-HCl, Na2SO4, HCl(aq), 90°C | H2SO4 | 60-70 | ~50 | [4] |
| 2-Methylaniline | Chloral hydrate, Hydroxylamine-HCl, Na2SO4, HCl(aq), 90°C | H2SO4 | 65 | - | [1] |
| 2-Methylaniline | Chloral hydrate, Hydroxylamine-HCl, Na2SO4, HCl(aq), 90°C | Polyphosphoric Acid (PPA) | ~80 | - | [1] |
| Aniline | Chloral hydrate, Hydroxylamine-HCl, Na2SO4, HCl(aq), Reflux | H2SO4 | 60-70 | >75 | [5] |
Note: The yields can vary significantly based on the specific substrate and reaction scale.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of substituted isatins.
Step 1: Synthesis of N-(4-Bromo-2-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq) in water.
-
Add a solution of 4-bromo-2-methylaniline (1.0 eq) in water containing hydrochloric acid (1.05 eq).
-
Add sodium sulfate (an excess, e.g., 7-8 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.
-
Filter the solid, wash thoroughly with cold water, and dry it completely under vacuum.
Step 2: Cyclization to this compound
-
In a separate flask equipped with a mechanical stirrer, carefully pre-warm concentrated sulfuric acid (e.g., 4-5 parts by weight relative to the intermediate) to 50-60°C.
-
Slowly and portion-wise, add the dried N-(4-bromo-2-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 to the warm sulfuric acid, ensuring the temperature does not exceed 70-75°C. Use an ice bath for cooling if necessary.
-
After the addition is complete, continue stirring at this temperature for an additional 10-15 minutes to ensure complete cyclization.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Filter the solid, wash it extensively with cold water until the filtrate is neutral, and then dry the product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethyl sulfoxide.[6]
Mandatory Visualization
Diagram 1: General Workflow for Sandmeyer Isatin Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Diagram 3: IMP Dehydrogenase (IMPDH) Signaling Pathway
This compound has been identified as a lead compound that inhibits the inosine monophosphate (IMP) deaminase enzyme.[7] This enzyme is critical in the de novo synthesis of guanine nucleotides.
Caption: Inhibition of the IMPDH pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
common pitfalls in experiments with 5-Bromo-7-methyl-1H-indole-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to experiments involving 5-Bromo-7-methyl-1H-indole-2,3-dione (also known as 5-bromo-7-methylisatin). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound can present several challenges. Low yields are a common issue, often resulting from incomplete reactions or the formation of side products.[1] Key side reactions to be aware of include the formation of regioisomers (e.g., 4-bromo-7-methylisatin) and over-oxidation of the methyl group.[1] Additionally, purification can be complicated by the presence of colored impurities arising from the oxidation of the indole ring.
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is limited, related brominated indole compounds are known to be sensitive to light, pH, and oxidation.[2] Therefore, it is recommended to store the solid compound in a tightly sealed, light-resistant container at low temperatures (e.g., -20°C). Solutions, particularly in protic solvents, should be prepared fresh. For biological assays, stock solutions are typically prepared in anhydrous DMSO and stored at -20°C.[2]
Q3: What are the optimal solvents for dissolving this compound?
A3: Based on the solubility of the parent compound, isatin, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3][4][5][6] Its solubility in common laboratory solvents is likely to be moderate to low. For biological experiments, preparing a high-concentration stock solution in DMSO is a standard practice.[2]
Q4: What are the known biological activities of this compound?
A4: this compound and its derivatives have been investigated for their potential as anticancer agents.[7] Isatin derivatives, in general, are known to exhibit a wide range of biological activities, including the modulation of AMPA receptors and CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity.[2][8][9][10][11]
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. |
| Formation of side products. | Optimize the stoichiometry of reagents. In the case of bromination, avoid excess brominating agent to prevent di- or tri-bromination.[12][13] | |
| Poor regioselectivity. | The choice of catalyst and solvent can influence the position of bromination. For instance, in the Sandmeyer synthesis of the precursor 7-methylisatin, using polyphosphoric acid instead of sulfuric acid can minimize over-oxidation.[1] | |
| Product is off-color (e.g., dark red or brown) | Oxidation of the indole ring. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Presence of colored impurities. | Recrystallization from a suitable solvent system is often effective. Column chromatography on silica gel can also be employed for purification. | |
| Difficulty in separating isomers | Similar polarity of isomers. | High-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected eluent system may be necessary for efficient separation. |
Biological Assays (e.g., MTT Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values | Precipitation of the compound in the assay medium. | Ensure the final DMSO concentration is low and does not exceed the tolerance of the cell line. Prepare fresh dilutions for each experiment. |
| Degradation of the compound during incubation. | Minimize the exposure of the compound to light. Consider the stability of the compound in the assay medium over the incubation period.[2] | |
| High background absorbance in MTT assay | Contamination of the cell culture. | Regularly check for microbial contamination. Use sterile techniques and reagents.[14] |
| Interference of the compound with the MTT dye. | Run a control experiment with the compound and MTT reagent in cell-free wells to check for any direct chemical reaction.[15] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of substituted isatins.[8]
Materials:
-
7-methylisatin
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 7-methylisatin (1.0 g, 6.20 mmol) in glacial acetic acid.
-
Slowly add a solution of bromine (2.0 g, 12.40 mmol) in glacial acetic acid to the reaction mixture with stirring.
-
Heat the mixture at 90°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain this compound as a red solid.
-
The crude product can be further purified by recrystallization or column chromatography.
Expected Yield and Characterization:
-
Yield: Approximately 50%[8]
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H)[8]
In Vitro Antiproliferative MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.[16][17]
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation
Table 1: Synthesis and Spectroscopic Data of this compound
| Parameter | Value | Reference |
| Starting Material | 7-methylisatin | [8] |
| Reagents | Bromine, Glacial Acetic Acid | [8] |
| Reaction Conditions | 90°C, 2 hours | [8] |
| Yield | ~50% | [8] |
| Appearance | Red solid | [8] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H) | [8] |
Table 2: Estimated Solubility of Isatin Derivatives
Note: This data is for the parent compound, isatin, and serves as an estimate for this compound. The bromo and methyl substitutions may alter the solubility.
| Solvent | Solubility (mass fraction at 298.15 K) | Reference |
| Water | 4.20 x 10⁻⁴ | [3] |
| Ethanol | 1.31 x 10⁻² | [3] |
| Ethyl Acetate | 9.54 x 10⁻³ | [3] |
| Acetone | High | [6] |
| Dichloromethane | Low | [4] |
| Toluene | Low | [6] |
| N,N-Dimethylformamide (DMF) | High | [6] |
| Dimethyl sulfoxide (DMSO) | High | [3] |
Visualizations
Caption: General experimental workflow for the synthesis, purification, and biological evaluation of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound, based on the activities of related isatin compounds. This diagram is for illustrative purposes and requires experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy [iris.unito.it]
- 9. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cff.org [cff.org]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
troubleshooting inconsistent results in 5-Bromo-7-methyl-1H-indole-2,3-dione assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 5-Bromo-7-methyl-1H-indole-2,3-dione (also known as 5-bromo-7-methylisatin). Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results in cell-based assays with this compound?
Inconsistent results can stem from several factors, including compound stability, solubility, and interactions with assay components. Isatin derivatives, in general, can be susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH. This can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in high variability. It is also crucial to ensure the compound is fully solubilized, as precipitation can lead to erroneous readouts.
Q2: My compound is precipitating in the cell culture medium. How can I improve its solubility?
Poor aqueous solubility is a common issue with small organic molecules.[1] To improve solubility, prepare a high-concentration stock solution in an anhydrous polar organic solvent like dimethyl sulfoxide (DMSO).[1] When preparing working solutions, minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts. If precipitation still occurs after dilution into aqueous media, consider using a less saturated stock solution or exploring the use of alternative co-solvents.[1]
Q3: I am observing high background fluorescence in my assay. Could the compound be autofluorescent?
Autofluorescence is a known source of interference in fluorescence-based assays.[2] Isatin-based compounds can exhibit fluorescent properties, which may contribute to high background signals. To determine if your compound is autofluorescent, run a control experiment with cells treated with the compound but without the fluorescent reporter dye. An increase in fluorescence in this control group would indicate that the compound itself is fluorescent.
Q4: How can I minimize variability related to cell seeding and culture conditions?
Cell health and seeding density are critical parameters for reproducible cell-based assays.[3] Always use healthy, viable cells and avoid over-passaging, which can lead to phenotypic changes.[3] It is essential to optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in an exponential growth phase during the experiment.[4] Overcrowding can lead to nutrient depletion and changes in cell metabolism, affecting the assay outcome.[5]
Q5: What are the known biological targets of this compound and related isatins?
Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer and enzyme inhibitory effects.[3] A key mechanism of action for some isatin derivatives is the inhibition of protein kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), which is a crucial regulator of the Wnt/β-catenin signaling pathway.[6] Additionally, isatin sulfonamides have been identified as potent, reversible inhibitors of caspases, particularly caspase-3 and caspase-7, which are key mediators of apoptosis.[4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation. If observed, optimize the compound's solubility by adjusting the stock concentration or the final DMSO concentration in the assay medium. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent settling. |
| Edge Effects | To minimize evaporation and temperature gradients in microplates, avoid using the outer wells or fill them with sterile PBS or water to maintain humidity.[7] |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique to maintain consistency across all wells. |
Issue 2: Low or No Assay Signal
| Possible Cause | Recommended Solution |
| Incorrect Reagent Concentration | Verify the concentrations of all assay components, including the compound, substrates, and enzymes. Prepare fresh reagents if degradation is suspected. |
| Inactive Enzyme or Protein | Confirm the activity of your enzyme or protein using a known positive control inhibitor or activator. |
| Suboptimal Assay Conditions | Review and optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Incorrect Plate Reader Settings | Ensure the correct excitation and emission filters are used for fluorescence-based assays. Optimize the gain settings to balance signal amplification and background noise.[7] |
| Poor Cell Health | Conduct a cell viability assay (e.g., Trypan Blue exclusion) to confirm that the cells are healthy and metabolically active before starting the experiment.[3] |
Quantitative Data
While specific IC50 values for this compound are not widely available in the public domain, the following table presents cytotoxicity data for a closely related 5-bromo-isatin derivative, 5-bromo-3-(N-(4-fluoro-phenyl)-thiosemicarbazono)-1H-2-indolinone (2f) , against a selection of human cancer cell lines from the NCI-60 panel. This data can provide a general indication of the potential potency of this class of compounds.
Table 1: Cytotoxicity (GI50) of a 5-Bromo-isatin Derivative (Compound 2f)
| Cell Line | Cancer Type | GI50 (log10 M) |
| BT-549 | Breast Cancer | -6.40 |
| NCI-H23 | Non-Small Cell Lung Cancer | -6.10 |
| IGROV1 | Ovarian Cancer | -6.02 |
Data extracted from a study on new 5-bromo-3-substituted-hydrazono-1H-2-indolinones.[5] The GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound against GSK-3β using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK Substrate Peptide
-
ATP
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Kinase Assay Buffer
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DTT
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock and adding DTT to a final concentration of 2 mM.[7]
-
Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. Remember to include a vehicle control (DMSO at the same final concentration as the compound wells).
-
-
Enzyme and Substrate Preparation:
-
Thaw the GSK-3β enzyme on ice and dilute it to the desired concentration (e.g., 0.6 ng/µl) in 1x Kinase Assay Buffer.[7]
-
Prepare a master mix containing the GSK Substrate Peptide and ATP in 1x Kinase Assay Buffer.
-
-
Assay Reaction:
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Caspase-3/7 Activity Assay (Cell-Based)
This protocol describes a method to assess the ability of this compound to induce apoptosis by measuring caspase-3 and -7 activity in cultured cells using a luminogenic substrate.
Materials:
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Adherent or suspension cells of interest
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Cell culture medium
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This compound (dissolved in 100% DMSO)
-
Positive control for apoptosis induction (e.g., staurosporine)
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White, opaque 96-well plates suitable for cell culture
Procedure:
-
Cell Seeding:
-
Seed cells into a white-walled 96-well plate at a pre-optimized density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Treat the cells with the compounds and controls. Include a vehicle control (DMSO at the same final concentration).
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well in a volume equal to the volume of cell culture medium in the well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Express the results as fold-change in caspase activity compared to the vehicle-treated control cells.
-
Visualizations
Caption: Troubleshooting decision tree for inconsistent assay results.
Caption: The Wnt/β-catenin signaling pathway and isatin inhibition.
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-7-methyl-1H-indole-2,3-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-7-methyl-1H-indole-2,3-dione and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The final product is an oil or a sticky solid and will not crystallize.
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Question: After the reaction workup and removal of the solvent, my this compound derivative is a persistent oil or a tacky solid that is difficult to handle. How can I induce crystallization?
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Answer: This is a common issue, especially when residual solvents like DMF are present or if the N-alkyl chain is long or "greasy".[1][2] Here are several troubleshooting steps:
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High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.[1]
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Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble.[1] Commonly used solvents for trituration include hexanes or diethyl ether. This process involves adding the non-polar solvent to the oil and scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]
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Solvent Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy. Allow the solution to stand, or cool it to induce precipitation of the solid product.
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Issue 2: The purified product is contaminated with unreacted starting material.
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Question: After purification by column chromatography or recrystallization, my product is still contaminated with the starting isatin. How can I effectively remove it?
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Answer: The similar polarity of some N-alkylated isatins and the parent isatin can make separation challenging.[1]
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Optimize Column Chromatography: The choice of the solvent system is critical. A common eluent system for isatin derivatives is a mixture of ethyl acetate and hexane.[3] You may need to adjust the polarity by running a gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation between your product and the starting material.
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Acid-Base Extraction: Isatin is weakly acidic and can be deprotonated by a suitable base. You can attempt to remove unreacted isatin by dissolving the crude product in an organic solvent and washing with an aqueous basic solution, such as a dilute sodium bicarbonate or sodium hydroxide solution. The deprotonated isatin will move into the aqueous layer. It is crucial to ensure your desired derivative is stable under these basic conditions.[4]
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Recrystallization: If the solubility profiles of the product and the starting material are sufficiently different, recrystallization can be an effective purification method. Solvents such as ethanol or glacial acetic acid are often used for recrystallizing isatin derivatives.[4][5]
-
Issue 3: Low yield of the purified product.
-
Question: My purification process results in a significant loss of my this compound derivative. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors throughout the purification process.
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Incomplete Reaction: The primary reason for low yield is often an incomplete reaction, leading to a smaller amount of the desired product to be purified in the first place.[1] Monitor the reaction progress by TLC to ensure it has gone to completion.
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Suboptimal Work-up: Product loss can occur during extraction and washing steps.[6] Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase and minimize emulsion formation.
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Improper Recrystallization Technique: Using too much solvent during recrystallization will result in a lower yield as some product will remain dissolved in the mother liquor.[6] Use a minimal amount of hot solvent to dissolve the crude product.
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Column Chromatography Issues: If the product is highly polar, it might be adsorbing irreversibly to the silica gel. Using a different stationary phase, such as alumina, could be a solution.[7] Additionally, streaking of the product on the column can lead to mixed fractions and lower isolated yields.
-
Data Presentation
Table 1: Common Purification Techniques and Parameters for Isatin Derivatives
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Applications & Notes |
| Recrystallization | Ethanol, Glacial Acetic Acid, Methanol, Carbon Tetrachloride.[4][5][8] | Effective for removing impurities with different solubility profiles. The choice of solvent is crucial and should be determined experimentally. |
| Column Chromatography | Stationary Phase: Silica Gel.[3][9] Mobile Phase: Ethyl Acetate/Hexane mixtures.[3] | A versatile technique for separating compounds with different polarities. The ratio of the eluents is adjusted to achieve optimal separation. |
| High-Speed Counter-Current Chromatography (HSCCC) | Solvent System: Hexane:Ethyl Acetate:Ethanol:Water (1:0.5:0.5:1 v/v/v/v).[10] | An efficient method for separating isomers, requiring less solvent and time compared to conventional column chromatography.[10] |
| Acid-Base Extraction | Aqueous NaHCO₃ or NaOH solution.[4] | Useful for removing acidic impurities, such as unreacted isatin, from the desired product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
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Elution: The column is eluted with a solvent system of appropriate polarity, typically a mixture of ethyl acetate and hexane.[3] The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.
-
Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound derivative.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol and glacial acetic acid are common choices for isatin derivatives.[4][5]
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The cooling can be further promoted by placing the flask in an ice bath.
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold recrystallization solvent to remove any remaining impurities and then dried under vacuum.
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Troubleshooting logic for obtaining a solid product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.umz.ac.ir [journals.umz.ac.ir]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
preventing degradation of 5-Bromo-7-methyl-1H-indole-2,3-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Bromo-7-methyl-1H-indole-2,3-dione in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[1] It is crucial to protect the compound from light and humidity to ensure its long-term stability.[1]
Q2: How should I prepare and store solutions of this compound?
A2: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be prepared in a suitable dry, aprotic solvent such as DMSO or DMF. These solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] When stored at -20°C, it is advisable to use the solution within a year, and within two years if stored at -80°C.[2]
Q3: What factors can cause the degradation of this compound in solution?
A3: The stability of isatin derivatives like this compound in solution can be influenced by several factors, including:
-
pH: Both highly acidic and highly basic conditions can promote hydrolysis of the lactam ring.
-
Light: Exposure to UV or ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent: Protic solvents, especially water, can participate in hydrolytic degradation. The use of high-purity, dry solvents is recommended.
-
Oxidizing Agents: The indole ring is susceptible to oxidation.[3][4]
-
Presence of Nucleophiles: Strong nucleophiles can react with the carbonyl groups.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound in solution may be indicated by a color change (e.g., from its typical yellow-orange to a darker or different hue), the formation of a precipitate, or a decrease in the expected biological activity or potency of the compound.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Solution changes color over time. | Oxidation or Photodegradation: The indole core is susceptible to oxidation, and light exposure can cause decomposition. | - Prepare solutions fresh and use them promptly.- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Precipitate forms in the solution upon storage. | Poor Solubility or Degradation: The compound may be coming out of solution, or the precipitate could be a degradation product. | - Ensure the compound is fully dissolved during preparation. Gentle warming or sonication may aid dissolution.- Store solutions at the recommended temperature (-20°C or -80°C) to minimize solvent evaporation and changes in solubility.- If precipitation persists, consider preparing a fresh solution. |
| Loss of biological activity or inconsistent experimental results. | Compound Degradation: The active compound may have degraded, leading to a lower effective concentration. | - Prepare fresh solutions for each experiment from solid material.- Aliquot stock solutions to avoid contamination and repeated freeze-thaw cycles.- Perform a quality control check on the solid material if it has been stored for an extended period. |
| Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). | Formation of Degradation Products: The presence of additional peaks suggests the compound has broken down into other species. | - Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, peroxide, heat, light).- Use a validated stability-indicating analytical method to separate the parent compound from its degradants.[5][6] |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study can help identify the potential degradation products and the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to UV light (e.g., 254 nm) or sunlight for 24 hours. A control sample should be wrapped in foil and kept alongside.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
General Stability-Indicating HPLC Method
This method can be used to monitor the degradation of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often a good starting point for indole-containing compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (this would need to be determined experimentally, but a range of 254-320 nm is a reasonable starting point for such chromophores).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation times for 5-Bromo-7-methyl-1H-indole-2,3-dione in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 5-Bromo-7-methyl-1H-indole-2,3-dione in cell culture experiments. The following troubleshooting guides, FAQs, and protocols are designed to address common challenges and streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound belongs to the isatin family of compounds. Isatin and its derivatives are known to exhibit a wide range of biological activities. Their mechanisms of action often involve the inhibition of key cellular enzymes. For instance, various isatin derivatives have been identified as inhibitors of caspases, which are critical proteases involved in apoptosis.[1][2][3][4] Additionally, isatin compounds can act as inhibitors of protein kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in the Wnt/β-catenin signaling pathway.[5][6] Some derivatives have also been investigated as inhibitors of the perinuclear phosphoprotein CARP-1/CCAR1, which is involved in cancer cell growth.[7]
Q2: How should I dissolve this compound for cell culture use?
A2: Like many small organic molecules, this compound is expected to have low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[8] For experiments, this stock solution can then be serially diluted in your complete cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line, typically below 0.5%.[8]
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration is highly dependent on the cell line and the specific biological question. Based on cytotoxicity data for related isatin derivatives, a reasonable starting point for a dose-response experiment would be a wide range from 0.1 µM to 100 µM.[8][9] This range allows for the determination of the half-maximal inhibitory concentration (IC50). Refer to the data in Table 1 for IC50 values of structurally similar compounds to guide your initial concentration selection.
Q4: What are the typical incubation times for observing an effect?
A4: Incubation times can vary significantly, from a few hours to several days, depending on the compound's mechanism of action and the cell line's doubling time.[10] For compounds that induce apoptosis or affect the cell cycle, longer incubation periods such as 24, 48, and 72 hours are commonly used to observe the full effect.[9][10] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
Problem: I am not observing any significant biological effect in my cell line.
-
Possible Cause 1: Concentration is too low.
-
Solution: Perform a dose-response experiment with a broader and higher range of concentrations. Consult published IC50 values for related compounds (see Table 1) to ensure your concentration range is appropriate.
-
-
Possible Cause 2: Incubation time is too short.
-
Solution: The compound may have a slow mechanism of action.[10] Extend the incubation period by performing a time-course experiment (e.g., testing at 24, 48, and 72 hours) to capture the cellular response over time.
-
-
Possible Cause 3: The compound is unstable in the culture medium.
-
Possible Cause 4: The cell line is resistant.
-
Solution: The target pathway of the compound may not be active or essential in your chosen cell line. Consider using a different cell line or a positive control compound known to elicit a response to validate your assay.
-
Problem: The compound is precipitating in the cell culture medium.
-
Possible Cause 1: Poor solubility.
-
Possible Cause 2: Final concentration exceeds the solubility limit.
-
Solution: Avoid preparing final dilutions that are too concentrated. If high concentrations are needed, you may need to explore alternative solvents or formulation strategies, though this can introduce new variables.
-
Problem: I am observing high levels of cytotoxicity even at very low concentrations.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Your chosen cell line may be particularly sensitive to this compound. Lower the concentration range in your dose-response experiments to accurately determine the IC50 value.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cells (typically <0.5%).[8] Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
Data Presentation
Table 1: Cytotoxicity of Structurally Related Isatin Derivatives
This table provides reference IC50 values from published literature for isatin compounds structurally related to this compound. These values can help guide the selection of appropriate concentration ranges for initial experiments.
| Compound Class | Cell Line | Incubation Time (h) | IC50 (µM) |
| 5-Methylisatin Derivative | BGC-823 (Gastric Cancer) | Not Specified | 3.6 |
| 5-Methylisatin Derivative | SGC-7901 (Gastric Cancer) | Not Specified | 5.7 |
| 5-Methylisatin Derivative | NCI-H460 (Lung Cancer) | Not Specified | 3.2 |
| Isatin-based Hybrid | MCF-7 (Breast Cancer) | Not Specified | 0.35 |
| Bis-(indoline-2,3-dione) Derivative | MCF-7 (Breast Cancer) | Not Specified | 0.0028 |
| 7-Methylisatin | MCF-7 (Breast Cancer) | 48 | Hypothetical Value: ~15 µM |
| 7-Methylisatin | HeLa (Cervical Cancer) | 48 | Hypothetical Value: ~25 µM |
Data adapted from established methodologies for isatin derivatives.[8][13] Note: The optimal concentration must be determined empirically for each cell line.
Table 2: Example Data from a Time-Course Experiment
This table illustrates how to present data to determine the optimal incubation time. The IC50 value is determined at different time points.
| Incubation Time (h) | IC50 (µM) | Observation |
| 24 | 45.2 | A partial effect is observed. The cells may not have undergone a full response cycle. |
| 48 | 18.5 | A significant increase in potency is noted compared to the 24-hour time point. |
| 72 | 17.9 | The potency begins to plateau, suggesting that a 48 to 72-hour incubation is sufficient for the maximal effect.[10] |
Experimental Protocols
Detailed Protocol: Time-Course Cytotoxicity MTT Assay
This protocol outlines a method to determine the optimal incubation time for this compound by assessing its effect on cell metabolic activity over time.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into three 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations for your dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control".
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours, respectively, at 37°C and 5% CO2.
-
-
MTT Assay:
-
At the end of each incubation period (24h, 48h, and 72h), add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration for each time point (24h, 48h, 72h).
-
Use non-linear regression to calculate the IC50 value for each incubation time. The optimal time is typically the point at which the IC50 value stabilizes or reaches its minimum.[10]
-
Visualizations
Caption: Experimental workflow for optimizing incubation time using a time-course cytotoxicity assay.
Caption: Hypothesized inhibition of the Wnt/β-catenin pathway by isatin derivatives like this compound.
Caption: A troubleshooting flowchart to diagnose and resolve inconsistent experimental results.
References
- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. 7-Methylisatin | High-Purity Research Compound [benchchem.com]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
addressing off-target effects of 5-Bromo-7-methyl-1H-indole-2,3-dione in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 5-Bromo-7-methyl-1H-indole-2,3-dione in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound, also known as 5-Bromo-7-methylisatin, is a synthetic heterocyclic compound. The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Specifically, this compound has been noted for its potential as an anti-inflammatory agent and its ability to modulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and AMPA receptors.[4]
Q2: What are the potential off-target effects of this compound?
A2: While a specific off-target profile for this compound is not extensively documented in publicly available literature, the isatin core is known to interact with multiple biological targets. A primary concern is the potential for off-target kinase inhibition.[5][6][7] Various isatin derivatives have been shown to inhibit a range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like VEGFR and EGFR.[1][5] Therefore, it is crucial to consider that observations in assays may be due to interactions with unintended kinase targets.
Q3: How can I determine if the observed effects in my assay are due to off-target interactions?
A3: A multi-pronged approach is recommended. This includes performing counter-screens, using structurally related but inactive control compounds, and employing target validation techniques. Specific assays to identify off-target binding include broad-panel kinase screens (kinome scans) and cellular thermal shift assays (CETSA).[8][9][10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cellular Assays
Your experiment with this compound yields results that are inconsistent across different cell lines or do not align with the expected phenotype based on its presumed primary target.
Possible Cause: Off-target effects are a likely culprit. The compound may be interacting with different sets of off-target proteins in various cell lines due to differences in protein expression levels.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that the compound is engaging its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10]
-
Use a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against the intended target. If this analog produces similar unexpected phenotypes, it strongly suggests an off-target effect.
-
Orthogonal Assays: Use an alternative method to perturb the intended target (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout) and compare the resulting phenotype to that observed with the compound.
-
Dose-Response Analysis: Carefully evaluate the dose-response curve. Off-target effects may manifest at different concentration ranges than the on-target activity.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
You observe high potency of this compound in a biochemical assay with a purified protein, but significantly lower potency in a cell-based assay.
Possible Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps, preventing it from reaching its intracellular target.
-
Off-target Engagement: In the complex cellular environment, the compound may bind to highly abundant off-target proteins, reducing its effective concentration available to engage the intended target.
Troubleshooting Steps:
| Troubleshooting Step | Experimental Approach | Expected Outcome |
| Assess Cell Permeability | Perform a cellular uptake assay (e.g., using LC-MS/MS to quantify intracellular compound concentration). | Provides a direct measure of how much compound is entering the cells. |
| Investigate Metabolism | Incubate the compound with liver microsomes or cell lysates and analyze for metabolites by LC-MS/MS. | Identifies potential metabolic liabilities. |
| Evaluate Efflux | Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil) and reassess cellular potency. | An increase in potency in the presence of an inhibitor suggests the compound is an efflux pump substrate. |
| Profile Off-Target Binding | Conduct a proteome-wide Cellular Thermal Shift Assay (CETSA) or a broad kinase panel screen. | Identifies cellular proteins that bind to the compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of this compound with its intended target in intact cells.
Principle: Ligand binding stabilizes a target protein, leading to a higher melting temperature. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinome Scan for Off-Target Kinase Profiling
This protocol describes the general concept of a competitive binding assay, such as KINOMEscan™, to identify off-target kinase interactions.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
General Workflow:
-
Assay Plate Preparation: A large panel of DNA-tagged kinases is prepared in multi-well plates.
-
Competitive Binding: this compound is added to the wells containing the kinases and an immobilized ligand. The plate is incubated to allow for competitive binding.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is determined by quantifying the associated DNA tag using qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Data Presentation: The results are typically presented as a percentage of control or as dissociation constants (Kd) for the interactions. This provides a comprehensive overview of the compound's kinase selectivity.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Potential off-target kinase pathways for isatin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chayon.co.kr [chayon.co.kr]
Validation & Comparative
comparing 5-Bromo-7-methyl-1H-indole-2,3-dione with other CFTR modulators
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of cystic fibrosis (CF) therapeutics, a comprehensive understanding of the various CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of prominent CFTR modulators, supported by experimental data and detailed methodologies.
It is important to note that a thorough review of scientific literature and databases reveals no available experimental data to characterize 5-Bromo-7-methyl-1H-indole-2,3-dione as a CFTR modulator. Therefore, this document will focus on a comparative analysis of well-established CFTR modulators, providing a valuable resource for the scientific community.
The Landscape of CFTR Modulation: Correctors and Potentiators
CFTR modulators are small molecules designed to rectify the defects in the CFTR protein caused by mutations in the CFTR gene. These therapies are broadly categorized into two main classes: correctors and potentiators.[1]
-
Correctors are compounds that aim to fix the misfolded CFTR protein, allowing it to be properly processed and trafficked to the cell surface.[1] The most common CF-causing mutation, F508del, results in a misfolded protein that is prematurely degraded by the cell.[2][3] Correctors help to overcome this folding defect.[2][3]
-
Potentiators work on CFTR channels that are already at the cell surface, increasing the probability that the channel will be open and allow for the passage of chloride ions.[1][4] For some mutations, the CFTR protein reaches the cell surface but has a defective "gate" that remains closed.[1] Potentiators help to hold this gate open.[1][4]
Comparative Analysis of Leading CFTR Modulators
The advent of CFTR modulators has revolutionized the treatment of CF. The following tables summarize the key characteristics and performance of leading modulator therapies.
| Modulator/Therapy | Type | Mechanism of Action | Target Mutation(s) (Examples) | Key Clinical Outcomes |
| Ivacaftor (Kalydeco®) | Potentiator | Binds to the CFTR protein at the cell surface and holds the channel gate open to increase chloride transport.[4][5][6] | Gating mutations (e.g., G551D), residual function mutations.[4][6] | Significant improvements in lung function (ppFEV1), reduction in pulmonary exacerbations, and weight gain.[7] |
| Lumacaftor/Ivacaftor (Orkambi®) | Corrector/Potentiator Combination | Lumacaftor improves the conformational stability and processing of the F508del-CFTR protein, increasing its trafficking to the cell surface.[2][3][8] Ivacaftor then potentiates the channel opening of the corrected F508del-CFTR at the cell surface.[2] | Homozygous F508del mutation.[2] | Modest improvements in lung function and a reduction in pulmonary exacerbations.[9] |
| Tezacaftor/Ivacaftor (Symdeko®) | Corrector/Potentiator Combination | Tezacaftor aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[10] Ivacaftor potentiates the channel opening of the corrected CFTR protein.[4] | Homozygous F508del and certain heterozygous mutations.[4] | Improvements in lung function with a better side-effect profile compared to Lumacaftor/Ivacaftor.[4] |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®/Kaftrio®) | Next-Generation Corrector/Corrector/Potentiator Combination | Elexacaftor and Tezacaftor are two correctors that work at different sites on the CFTR protein to synergistically improve its folding and trafficking.[11][12][13] Ivacaftor then acts as a potentiator to increase channel activity.[11][12] Elexacaftor has also been shown to have some potentiator activity.[14][15] | At least one F508del mutation, and other responsive mutations.[4] | Substantial improvements in lung function, sweat chloride concentration, and quality of life for a broad population of individuals with CF.[7][16] |
Visualizing CFTR Modulation Pathways
The following diagrams illustrate the core mechanisms of CFTR modulation.
Caption: Mechanism of action for CFTR correctors and potentiators.
Experimental Protocols for Evaluating CFTR Modulators
The efficacy of CFTR modulators is determined through a series of rigorous in vitro and ex vivo assays.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
This is a gold-standard electrophysiological technique to measure ion transport across epithelial cell monolayers.[17][18][19][20]
Principle: Epithelial cells expressing the CFTR protein are grown on a permeable support to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides.[21] The short-circuit current (Isc), a measure of net ion transport, is recorded.[18]
Protocol Outline:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells or Fischer Rat Thyroid (FRT) cells expressing the CFTR mutation of interest on permeable supports until a confluent monolayer is formed.
-
Mounting: Mount the cell monolayer in the Ussing chamber containing physiological buffer solutions on both sides.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
CFTR Activation: Add a CFTR agonist, such as forskolin, to the apical side to activate the CFTR channels. An increase in Isc indicates chloride secretion.
-
Modulator Treatment:
-
For correctors , pre-incubate the cells with the compound for 24-48 hours before the assay to allow for protein correction and trafficking.
-
For potentiators , add the compound acutely to the apical chamber after CFTR activation with forskolin.
-
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Quantify the change in Isc in response to the modulator compared to a vehicle control.
Caption: Experimental workflow for the Ussing Chamber assay.
YFP-Based Halide Exchange Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.[22][23][24]
Principle: Cells are co-transfected to express both the CFTR protein and a halide-sensitive Yellow Fluorescent Protein (YFP).[22] The influx of iodide (I⁻) into the cells quenches the YFP fluorescence.[25] The rate of fluorescence quenching is proportional to the CFTR channel activity.[22][25]
Protocol Outline:
-
Cell Line Generation: Create a stable cell line (e.g., FRT or HEK293) that co-expresses the CFTR variant of interest and a halide-sensitive YFP.
-
Cell Plating: Plate the cells in a multi-well plate (e.g., 96-well).
-
Modulator Incubation: For correctors, incubate the cells with the compound for 24-48 hours.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Use a fluorescence plate reader to measure the baseline YFP fluorescence.
-
Rapidly replace the buffer with one containing iodide and a CFTR agonist (e.g., forskolin). For potentiators, the compound can be added at this step.
-
Monitor the decrease in YFP fluorescence over time.
-
-
Data Analysis: Calculate the initial rate of fluorescence quenching to determine CFTR activity. Compare the rates between treated and untreated cells.
Caption: Workflow for the YFP-based halide exchange assay.
Western Blot Analysis of CFTR Protein Maturation
This biochemical technique is used to assess the effect of correctors on the glycosylation and maturation of the CFTR protein.[17][26][27][28]
Principle: The CFTR protein undergoes post-translational modifications, including glycosylation, as it moves through the endoplasmic reticulum (ER) and Golgi apparatus.[17] The immature, core-glycosylated form (Band B) has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has reached the cell surface.[17][26] Western blotting can distinguish between these two forms.
Protocol Outline:
-
Cell Lysis: Treat cells expressing the CFTR variant with or without a corrector compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the CFTR protein.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the intensity of Band B and Band C. An effective corrector will show an increase in the ratio of Band C to Band B.[28]
This guide provides a foundational comparison of established CFTR modulators. As research continues to advance, new compounds and therapeutic strategies will undoubtedly emerge, further enhancing the treatment landscape for individuals with cystic fibrosis.
References
- 1. cff.org [cff.org]
- 2. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 3. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
- 5. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. From Ivacaftor to Triple Combination: A Systematic Review of Efficacy and Safety of CFTR Modulators in People with Cystic Fibrosis | MDPI [mdpi.com]
- 8. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. trikaftahcp.com [trikaftahcp.com]
- 12. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elit.dkbmed.com [elit.dkbmed.com]
- 17. cff.org [cff.org]
- 18. benchchem.com [benchchem.com]
- 19. physiologicinstruments.com [physiologicinstruments.com]
- 20. physiologicinstruments.com [physiologicinstruments.com]
- 21. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 28. researchgate.net [researchgate.net]
Evaluating the Anticonvulsant Potential of 5-Bromo-7-methyl-1H-indole-2,3-dione in the Context of Isatin Derivatives
An Objective Comparison for Researchers and Drug Development Professionals
While direct and extensive in vivo validation of 5-Bromo-7-methyl-1H-indole-2,3-dione is not widely documented in publicly available literature, its structural similarity to a well-studied class of compounds, the isatin (1H-indole-2,3-dione) derivatives, allows for a robust comparative analysis. This guide provides an objective look at the anticonvulsant activity of various isatin analogs in established animal models, offering a predictive framework for the potential efficacy and neurotoxicity of this compound. The data presented is compiled from preclinical studies on structurally related compounds, providing a valuable benchmark for future research.
Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, anxiolytic, and neuroprotective effects.[1] The core indole-2,3-dione scaffold has proven to be a versatile template for developing novel central nervous system (CNS) active agents.[1] Substitutions on the aromatic ring and the nitrogen atom have been systematically explored to optimize potency and reduce toxicity. Specifically, halogenation at the 5-position and methylation have been shown to influence anticonvulsant properties.[1][2]
This guide focuses on the most common preclinical screening models for anticonvulsant activity: the Maximal Electroshock Seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[2][3] Neurotoxicity, a critical parameter for CNS-active drugs, is typically assessed using the rotarod test, which measures motor coordination.[4]
Quantitative Data Summary: Anticonvulsant Activity and Neurotoxicity of Isatin Derivatives
The following tables summarize the performance of various isatin derivatives in preclinical animal models. These compounds serve as relevant comparators for estimating the potential activity of this compound.
Table 1: Anticonvulsant Activity of Isatin Derivatives in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound/Derivative | Dose (mg/kg, i.p.) | Time Point | Anticonvulsant Effect (% Protection or Activity) | Reference |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | 30, 100, 300 | 0.5h & 4h | Active at all doses | [2] |
| N-methyl-5-bromo-3-(p-nitrophenylimino) isatin | 100 | 0.5h & 4h | Active | [2] |
| 5,7-dibromoisatin semicarbazone derivatives (DH-11, DH-12) | 30 | 0.5h | Active | [4] |
| Various Isatin Derivatives (Ib, Ie, Ih, Ii, Ij) | 10, 100 | Not Specified | Showed anticonvulsant effect | [1] |
| Isatin-5-sulphonamide derivatives | 100 | Not Specified | Effective against electric shock induced convulsions | [5] |
| Phenytoin (Standard Drug) | 25 | Not Specified | Standard reference | [6] |
Table 2: Neurotoxicity of Isatin Derivatives in the Rotarod Test in Mice
| Compound/Derivative | Dose (mg/kg, i.p.) | Observation Time | Neurotoxicity Outcome | Reference |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | >600 (LD50) | Not Specified | Low toxicity | [2] |
| 5,7-dibromoisatin semicarbazone derivatives | 300 | Not Specified | Some derivatives showed motor impairment | [4] |
| N-methyl/acetyl 5-(un)-substituted isatin-3-semicarbazones | Not Specified | 4h | Less neurotoxic than phenytoin and carbamazepine | [7] |
| Isatin Derivatives (Ia-Ij) | up to 2000 | Not Specified | No toxic effects observed | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key in vivo assays mentioned in this guide.
Maximal Electroshock (MES) Seizure Test Protocol
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][8]
1. Animals: Male albino mice (20-25 g) are typically used.[9] Animals are acclimated to the laboratory environment for at least 3-4 days before the experiment.[10]
2. Drug Administration: The test compounds, including this compound and comparator drugs, are dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[11] A control group receives the vehicle alone.
3. Seizure Induction: At a predetermined time after drug administration (e.g., 0.5 and 4 hours), a maximal seizure is induced via corneal or auricular electrodes.[8][10] An alternating current (e.g., 50 mA, 60 Hz for mice) is delivered for a short duration (e.g., 0.2 seconds).[8][9] A drop of local anesthetic is often applied to the eyes before placing corneal electrodes.[10]
4. Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10] An animal is considered protected if it does not exhibit this response.[8] The percentage of protected animals in each group is calculated.
Rotarod Neurotoxicity Test Protocol
This test is used to assess motor coordination and identify any motor impairment caused by the test compounds.[12]
1. Apparatus: A rotarod apparatus consists of a rotating rod, typically with a non-slip surface, divided into lanes for testing multiple animals simultaneously.[13]
2. Animals and Acclimation: The same strain and sex of mice as in the efficacy studies are used. Animals are acclimated to the testing room before the experiment.[14] Some protocols include a pre-training session to familiarize the animals with the apparatus.[13]
3. Drug Administration: Test compounds are administered at the same doses and route as in the MES test.
4. Testing Procedure: At the time of peak effect determined from the MES test, each mouse is placed on the rotating rod.[11] The rod rotates at a constant speed or with accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[12][14]
5. Endpoint Measurement: The latency for each animal to fall off the rod is recorded. A significant decrease in the time spent on the rod compared to the vehicle-treated control group indicates neurotoxicity.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are provided below to illustrate the experimental workflow for anticonvulsant screening and a hypothesized signaling pathway for isatin derivatives.
Caption: Experimental workflow for anticonvulsant screening.
Caption: Hypothesized mechanism of action for isatin derivatives.
References
- 1. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Rotarod-Test for Mice [protocols.io]
Comparative Analysis of 5-Bromo-7-methyl-1H-indole-2,3-dione and its Analogs in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activity, and structure-activity relationships of 5-Bromo-7-methyl-1H-indole-2,3-dione and its derivatives as potential anticancer agents.
This guide provides an objective comparison of the performance of this compound and its analogs, supported by available experimental data. The isatin scaffold, a privileged structure in medicinal chemistry, has been extensively explored for its diverse pharmacological activities, including potent anticancer properties.[1][2] The introduction of bromine and methyl groups at the C5 and C7 positions of the indole-2,3-dione core, respectively, significantly influences its biological activity, making this class of compounds a subject of considerable interest in the development of novel cancer therapeutics.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
| Compound ID | Structure / Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | - | Data not available | - |
| 2 | (Z)-5-(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (CARP-1 Functional Mimetic) | Multiple Myeloma (U266B1) | 2.5 | [3] |
| 3 | 1-Benzyl-5-bromo-3-((4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | Breast Cancer (MCF-7) | 2.93 ± 0.47 | [4] |
| 4 | 1-Benzyl-5-bromo-3-((4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | Breast Cancer (MCF-7) | 7.17 ± 0.94 | [4] |
| 5 | 5-bromo-7-azaindolin-2-one derivative (23p) | Liver Cancer (HepG2) | 2.357 | [5] |
| 6 | 5-bromo-7-azaindolin-2-one derivative (23p) | Lung Cancer (A549) | ~3.0 | [5] |
| 7 | 5-bromo-7-azaindolin-2-one derivative (23p) | Ovarian Cancer (Skov-3) | 3.012 | [5] |
| 8 | CARP-1 Functional Mimetic (CFM-4) | - | 1.0 (Inhibition of CARP-1/APC-2 interaction) | [6] |
| 9 | CARP-1 Functional Mimetic (CFM-5) | - | 0.75 (Inhibition of CARP-1/APC-2 interaction) | [6] |
Structure-Activity Relationship (SAR)
The data suggests that modifications at the C3 and N1 positions of the this compound scaffold significantly impact its anticancer activity.
-
Substitution at C3: The introduction of a thioxothiazolidin-4-one moiety at the C3 position, as seen in compound 2 , leads to a potent CARP-1 functional mimetic with significant activity against multiple myeloma cells.[3] Further elaboration at this position with hydrazono-thiazole moieties (compounds 3 and 4 ) also yields compounds with strong cytotoxicity against breast cancer cells, with the chloro-substituted phenyl ring showing higher potency than the fluoro-substituted one.[4]
-
Substitution at N1: Benzylation at the N1 position, as demonstrated in compounds 3 and 4 , is a common strategy in the design of isatin-based anticancer agents and appears to be compatible with potent activity.[4]
-
Aza-analogs: Replacing the indole core with a 7-azaindole scaffold, as in compounds 5-7 , results in derivatives with broad-spectrum antitumor potency, in some cases exceeding that of the established drug Sunitinib.[5]
Signaling Pathway
A key mechanism of action for some this compound analogs involves the modulation of the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) signaling pathway. CARP-1 is a critical regulator of apoptosis and cell cycle progression.[6]
Caption: CARP-1 signaling pathway modulated by its functional mimetics.
CARP-1 functional mimetics (CFMs), such as the this compound analog, can induce apoptosis by activating pro-apoptotic pathways like p38 MAPK and inhibiting anti-apoptotic pathways involving Rac1 and MEK2.[6] Inhibition of growth factor receptors like EGFR has also been shown to induce CARP-1 expression, leading to apoptosis.[6]
Experimental Protocols
Synthesis of this compound (A General Approach)
The synthesis of this compound can be achieved through a multi-step process starting from a substituted aniline. A general synthetic route is outlined below, based on established methods for isatin synthesis.[7]
Caption: General synthetic workflow for this compound.
A detailed protocol for a similar compound, 5-bromo-7-azaindole, involves the oxidation of 2-amino-3-methyl-5-bromopyridine followed by cyclization steps.[8][9] While a specific protocol for this compound was not found in the immediate search, the general Sandmeyer methodology for isatin synthesis is a well-established approach.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. The available data highlights the importance of substitutions at the C3 and N1 positions for enhancing cytotoxic activity. A key mechanism of action for some of these analogs involves the modulation of the CARP-1 signaling pathway, leading to the induction of apoptosis in cancer cells. Further investigation, including the synthesis and biological evaluation of a broader range of analogs, is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The provided experimental protocols offer a foundation for the standardized evaluation of these promising molecules.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 9. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
Unveiling the Action of 5-Bromo-7-methyl-1H-indole-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromo-7-methyl-1H-indole-2,3-dione, a member of the versatile isatin family of compounds, against other relevant alternatives. By presenting available experimental data, detailed protocols, and visualizing key pathways, this document aims to elucidate the potential mechanisms of action of this compound and facilitate further research and development.
While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from structurally similar isatin derivatives to infer its likely biological activities. The primary hypothesized mechanisms of action explored herein are anti-cancer (cytotoxic) activity , monoamine oxidase (MAO) inhibition , and anti-inflammatory effects .
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for isatin derivatives, providing a benchmark for the potential efficacy of this compound.
Table 1: Cytotoxic Activity of Isatin Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one derivative (23p) * | HepG2 (Liver Carcinoma) | 2.357 | [1] |
| A549 (Lung Carcinoma) | 3.012 | [1] | |
| Skov-3 (Ovarian Carcinoma) | 2.874 | [1] | |
| Sunitinib (Reference Drug) | HepG2 (Liver Carcinoma) | 31.594 | [1] |
| A549 (Lung Carcinoma) | 49.036 | [1] | |
| Skov-3 (Ovarian Carcinoma) | 42.118 | [1] | |
| Thiazolidinone-indole hybrid (VIII) | HCT-15 (Colon Carcinoma) | 0.92 | [2] |
| Thiazolidinone conjugate (IX) | A549 (Lung Carcinoma) | 1.24 | [2] |
*Note: 5-Bromo-7-azaindolin-2-one is a structural analog of this compound. This data is presented as a surrogate to indicate potential cytotoxic activity.
Table 2: Monoamine Oxidase (MAO) Inhibition by Isatin Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 5-Bromoisatin | MAO-B | 0.125 | [3] |
| 4-Chloroisatin | MAO-A | 0.812 | [3] |
| Isatin (Parent Compound) | MAO-A | 12.3 | [3] |
| MAO-B | 4.86 | [3] | |
| 5-(4-phenylbutyl)isatin | MAO-B | 0.00066 | [4] |
| 5-Phenylisatin | MAO-A | 0.562 | [4] |
Table 3: In Vivo Anti-Inflammatory Activity of a 5-Bromoisatin Derivative
| Compound | Animal Model | Dose | % Edema Inhibition | Reference |
| 2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide * | Carrageenan-induced paw edema in rats | 100 mg/kg | 63% | [5] |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema in rats | 10 mg/kg | 72% | [5] |
*Note: This compound is a derivative of 5-bromoisatin, providing an indication of the potential anti-inflammatory activity of the isatin core with bromine substitution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the discussed mechanisms of action.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory activity of a compound against MAO-A and MAO-B.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (0.1 M, pH 7.4), the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubation: Incubate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 2 N NaOH.
-
Fluorescence Measurement: Measure the fluorescence at an appropriate excitation/emission wavelength.
-
IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the anti-inflammatory potential of a compound.
-
Animal Acclimatization: Acclimate male Wistar rats for one week.
-
Compound Administration: Administer the test compound (e.g., 100 mg/kg, p.o.) or the reference drug (e.g., Indomethacin, 10 mg/kg, p.o.) to different groups of rats. The control group receives the vehicle.
-
Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.[5]
Visualizing the Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows discussed in this guide.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-methyl-1H-indole-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-7-methyl-1H-indole-2,3-dione (also known as 5-bromo-7-methylisatin) derivatives. Isatin and its analogs have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer and antimicrobial properties. The strategic placement of a bromine atom at the C-5 position and a methyl group at the C-7 position of the indole ring creates a unique scaffold for further chemical modifications, influencing the therapeutic potential of the resulting compounds.
This document summarizes the available quantitative data from various studies, details the experimental protocols used for their biological evaluation, and visualizes key concepts related to the SAR of these promising compounds.
Quantitative Biological Activity Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. The following tables consolidate the in vitro activity of various analogs against different cancer cell lines and microbial strains.
Table 1: Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [1]
| Compound ID | R Group (Substitution at the pyrrole-3-carboxamide moiety) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) | PANC-1 IC₅₀ (µM) | Skov-3 IC₅₀ (µM) |
| 23j | N-[3-(dimethylamino)propyl] | >50 | 4.301 | 4.542 | 4.195 | 4.012 | 3.987 |
| 23k | N-[3-(diethylamino)propyl] | >50 | 3.984 | 4.123 | 3.876 | 3.543 | 3.654 |
| 23h | N-[3-(4-methylpiperazin-1-yl)propyl] | >50 | 3.145 | 3.321 | 2.987 | 2.876 | 2.912 |
| 23n | N-{2-[4-(methoxyimino)piperidin-1-yl]ethyl} | >50 | 6.828 | 7.123 | 7.543 | 7.747 | 7.654 |
| Sunitinib | (Standard) | 31.594 | 35.432 | 40.123 | 49.036 | 38.765 | 45.123 |
Table 2: Antimicrobial Activity of Indole Derivatives [2]
| Compound ID | R Group (Substitutions on indole-triazole scaffold) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) |
| 1d | Indole-carbothioamide | 6.25 | 12.5 | 12.5 | 6.25 | 6.25 | 3.125 |
| 1h | Indole-carbothioamide | 6.25 | 12.5 | 25 | 12.5 | 6.25 | 3.125 |
| 2b | Indole-thiadiazole | 6.25 | 12.5 | 12.5 | 6.25 | 3.125 | 3.125 |
| 2c | Indole-thiadiazole | 3.125 | 6.25 | 12.5 | 3.125 | 3.125 | 3.125 |
| 3d | Indole-triazole | 3.125 | 6.25 | 12.5 | 6.25 | 3.125 | 3.125 |
| 3h | Indole-triazole | 6.25 | 12.5 | 25 | 12.5 | 6.25 | 3.125 |
| Ciprofloxacin | (Standard) | 0.25 | 12.5 | 0.09 | 0.25 | - | - |
| Fluconazole | (Standard) | - | - | - | - | 1.56 | 50 |
Structure-Activity Relationship Insights
Based on the available data, several key SAR trends can be identified for isatin and indole derivatives, which are likely applicable to the this compound scaffold:
-
Halogenation: The presence of halogen atoms, particularly bromine, at the C-5 and C-7 positions of the isatin ring is often associated with enhanced biological activity.[3][4]
-
N-Substitution: Modification at the N-1 position of the isatin core can significantly modulate anticancer activity. The introduction of various aliphatic or aromatic groups can influence the compound's interaction with biological targets.[5]
-
C-3 Position Modifications: The C-3 carbonyl group of the isatin ring is a common site for derivatization, often leading to the formation of Schiff bases, hydrazones, or other heterocyclic rings. These modifications can drastically alter the biological activity profile.[3]
-
Antimicrobial Activity: For antimicrobial applications, the introduction of triazole and thiadiazole moieties to the indole scaffold has shown promising results against a range of bacterial and fungal strains.[2]
Experimental Protocols
Detailed and standardized experimental procedures are essential for the reliable evaluation of the biological activities of these derivatives.
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6][7]
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. SRB (Sulforhodamine B) Assay [6]
The SRB assay is another widely used method for determining cell density based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm.
-
Antimicrobial Activity Assays
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) [2]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2. Disc Diffusion Method [8]
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.
-
Protocol:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Disc Application: Place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound derivatives.
Caption: Workflow for SAR studies of this compound derivatives.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
cross-validation of experimental results for 5-Bromo-7-methyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for 5-Bromo-7-methyl-1H-indole-2,3-dione (also known as 5-bromo-7-methylisatin) and two of its structural analogs: 5,7-dimethyl-1H-indole-2,3-dione and 5-chloro-7-methyl-1H-indole-2,3-dione. The information is intended to assist researchers in selecting appropriate compounds for their studies based on available synthetic and biological data.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The strategic placement of different substituents on the isatin core can significantly modulate their physicochemical properties and biological efficacy. This guide focuses on this compound, a halogenated and methylated isatin derivative, and compares it with its dimethyl and chloro-methyl analogs. This compound has been identified as a lead compound that inhibits inosine monophosphate (IMPDH) dehydrogenase, a key enzyme in the de novo synthesis of guanine nucleotides, making it a target for antimicrobial and immunosuppressive therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected analogs is presented below.
| Property | This compound | 5,7-dimethyl-1H-indole-2,3-dione | 5-chloro-7-methyl-1H-indole-2,3-dione |
| Molecular Formula | C₉H₆BrNO₂ | C₁₀H₉NO₂ | C₉H₆ClNO₂ |
| Molecular Weight | 240.05 g/mol | 175.18 g/mol | 195.60 g/mol [1] |
| CAS Number | 77395-10-9 | 39603-24-2 | 14389-06-1[1] |
Synthesis and Spectroscopic Data
The synthesis of substituted isatins is most commonly achieved through the Sandmeyer isatin synthesis.[2][3][4][5][6] This method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
This compound
Spectroscopic Data:
-
Mass Spectrometry (GC-MS): Key m/z peaks at 213 and 211.
-
Vapor Phase Infrared (IR) Spectroscopy: Data is available on public databases such as PubChem.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (precursor 5-bromo-7-methylindole, 400MHz, CDCl₃): δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H).[7]
-
¹H and ¹³C NMR data for the final dione product are not explicitly detailed in the reviewed literature.
-
5,7-dimethyl-1H-indole-2,3-dione (Alternative 1)
This analog can also be synthesized via the Sandmeyer method, starting from 3,5-dimethylaniline.
Spectroscopic Data:
5-chloro-7-methyl-1H-indole-2,3-dione (Alternative 2)
The synthesis of this compound from 2-methyl-4-chloroaniline via the Sandmeyer reaction has been reported with a yield of 77%.
Spectroscopic Data:
-
Spectroscopic data for this specific compound is not detailed in the readily available literature.
Biological Activity
The primary reported biological activity for this compound is the inhibition of inosine monophosphate (IMPDH) dehydrogenase. However, specific IC₅₀ values are not available in the public domain. For the analogs, quantitative biological data is also limited, necessitating further experimental investigation to draw direct comparisons.
Experimental Protocols
General Sandmeyer Isatin Synthesis
This protocol is a generalized procedure for the synthesis of substituted isatins.
Workflow Diagram:
Caption: General workflow for the Sandmeyer synthesis of substituted isatins.
Procedure:
-
Isonitrosoacetanilide Formation: A substituted aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The mixture is heated to form the isonitrosoacetanilide intermediate.
-
Cyclization: The isolated isonitrosoacetanilide is then added to concentrated sulfuric acid and heated. This effects the ring cyclization to yield the corresponding isatin.
-
Purification: The crude isatin is typically purified by precipitation in ice water followed by recrystallization.
IMPDH Inhibition Assay (General Protocol)
This protocol outlines a general method for screening inhibitors of IMPDH.
Workflow Diagram:
Caption: General workflow for an IMPDH inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the IMPDH enzyme, test compounds (including a known inhibitor as a positive control), inosine monophosphate (IMP), and nicotinamide adenine dinucleotide (NAD⁺) in an appropriate assay buffer.
-
Enzyme-Inhibitor Incubation: In a microplate, incubate the IMPDH enzyme with various concentrations of the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding IMP and NAD⁺ to the wells.
-
Detection: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a promising isatin derivative with potential as an IMPDH inhibitor. However, a comprehensive comparison with its analogs, 5,7-dimethyl-1H-indole-2,3-dione and 5-chloro-7-methyl-1H-indole-2,3-dione, is currently hampered by the limited availability of directly comparable experimental data. Further research is required to elucidate the full spectroscopic and biological profiles of these compounds to enable a robust structure-activity relationship analysis and guide future drug discovery efforts. Researchers are encouraged to utilize the provided general protocols as a starting point for their own investigations into this interesting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
A Comparative Analysis of 5-Bromo-Isatin Derivatives and Their Anti-Inflammatory Efficacy Against Established Drugs
Isatin and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory properties.[1][2] The core structure of isatin, an indole nucleus, is a key pharmacophore in many biologically active compounds.[3] Notably, substitutions on the isatin ring, particularly with halogens like bromine at the C-5 position, have been shown to enhance anti-inflammatory effects.[2] Some studies suggest that 5-bromo substituted isatin compounds may act as selective COX-2 inhibitors, potentially offering a better safety profile with fewer gastrointestinal side effects compared to non-selective NSAIDs.[2]
Efficacy Comparison: 5-Bromo-Isatin Derivatives vs. NSAIDs
The anti-inflammatory efficacy of novel compounds is often evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. The following table summarizes the available data on 5-bromo-isatin derivatives and compares them with the known NSAIDs, Indomethacin and Celecoxib.
| Compound/Drug | Target(s) | In Vitro Efficacy (IC50) | In Vivo Efficacy (% Inhibition) | Reference(s) |
| 5-Bromo-Isatin Derivatives | COX-2, Pro-inflammatory mediators | Data not uniformly available; Docking studies suggest high affinity for COX-2. | Up to 63% reduction in paw edema. | [4] |
| Indomethacin | COX-1 and COX-2 | COX-1: 230 nM, COX-2: 630 nM | Significant reduction in paw edema (dose-dependent). | [5] |
| Celecoxib | Selective COX-2 | COX-2: Nanomolar range | Effective in various inflammatory models. | [6][7] |
Key Signaling Pathways in Inflammation
The anti-inflammatory action of both isatin derivatives and NSAIDs is primarily mediated through the inhibition of signaling pathways that lead to the production of inflammatory mediators. A crucial pathway is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins.
Caption: The Cyclooxygenase (COX) pathway illustrating the mechanism of action of NSAIDs.
Experimental Protocols
The evaluation of anti-inflammatory compounds involves a combination of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for assessing acute inflammation.
-
Animal Model: Typically, male albino Swiss mice or Wistar rats are used.[4][8]
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the hind paw of the animals.
-
Test Compound Administration: The test compound (e.g., 5-bromo-isatin derivative) and a standard drug (e.g., Indomethacin) are administered, usually intraperitoneally or orally, at a specific time before or after carrageenan injection. A control group receives only the vehicle.[4]
-
Measurement of Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.
In Vitro Anti-Inflammatory Assays
These assays help to elucidate the mechanism of action at a cellular level.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used as they play a central role in the inflammatory response.
-
Induction of Inflammation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators.
-
Treatment: The cells are treated with various concentrations of the test compound.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition (IC50) of the production of these inflammatory mediators is determined.
References
- 1. Novel isatin conjugates endowed with analgesic and anti-inflammatory properties: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pkheartjournal.com [pkheartjournal.com]
- 3. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
benchmarking the anticancer activity of 5-Bromo-7-methyl-1H-indole-2,3-dione derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Agents
The quest for more effective and selective anticancer agents has led to the extensive investigation of synthetic heterocyclic compounds. Among these, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including significant anticancer properties. The isatin scaffold's versatility allows for structural modifications at various positions, leading to derivatives with enhanced potency and selectivity against different cancer cell lines. This guide provides a comparative analysis of the anticancer activity of 5-Bromo-7-methyl-1H-indole-2,3-dione derivatives, focusing on their in vitro cytotoxicity, the experimental protocols used for their evaluation, and the underlying signaling pathways involved in their mechanism of action.
Quantitative Comparison of Anticancer Activity
The cytotoxic efficacy of novel compounds is a critical benchmark in anticancer drug discovery. The following tables summarize the in vitro anticancer activity of this compound derivatives and its structural analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their potency. For comparative purposes, data for the established anticancer drug Sunitinib and other relevant isatin derivatives are also included.
Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives (Structural Analogs)
| Compound ID | Modification | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Skov-3 (Ovarian Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 23p | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide | 2.357 | 2.891 | 3.012 | - |
| 23c | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-(2-hydroxy-3-(pyrrolidin-1-yl)propyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | - | 3.103 | - | - |
| 23d | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | - | - | 3.721 | - |
| Sunitinib | (Reference Drug) | 31.594 | 29.257 | 49.036 | 65.606 |
Data from: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Note: 7-azaindolin-2-one is a structural isomer of the indole-2,3-dione core.
Table 2: In Vitro Anticancer Activity of Other Relevant Isatin Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Isatin Schiff Base | S-benzyldithiocarbazate of 5-bromoisatin | MCF-7 (Breast Cancer) | 6.40[1][2] |
| Isatin-quinazoline hybrid | Compound 15g | HepG2 (Liver Cancer) | 1.0[1] |
| bis-Schiff base of 5-methylisatin | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549, Hela, HepG2, U251, SGC-7901 | 4-13[3] |
Experimental Protocols
The evaluation of anticancer activity relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or control compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Understanding the mechanism of cell death is crucial. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis:
-
Cell Treatment and Fixation: Cells are treated with the compounds and then harvested and fixed, typically with cold 70% ethanol.
-
DNA Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Signaling Pathways and Mechanisms of Action
Isatin derivatives are known to exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Caption: A general workflow for the evaluation of potential anticancer compounds.
Hypothesized Apoptosis Induction Pathway
Based on studies of related isatin derivatives, this compound derivatives are hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway induced by the derivatives.
Hypothesized Cell Cycle Arrest Mechanism
The antiproliferative activity of these compounds may also be attributed to their ability to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Caption: Potential mechanism of cell cycle arrest by the derivatives.
References
Safety Operating Guide
Safe Disposal of 5-Bromo-7-methyl-1H-indole-2,3-dione: A Procedural Guide
For Immediate Reference: Treat 5-Bromo-7-methyl-1H-indole-2,3-dione as a halogenated organic hazardous waste. Do not dispose of it down the drain or mix it with non-halogenated waste.
This guide provides essential, step-by-step procedures for the safe disposal of this compound, a halogenated organic compound. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of bromine. This classification dictates specific disposal requirements to prevent environmental contamination and ensure safety. The primary principle is the strict segregation of halogenated from non-halogenated waste streams.[1][2][3][4] Mixing these waste types increases disposal costs and complexity.[1][3]
Table 1: Waste Segregation Guidelines
| Waste Type | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, labeled container for halogenated waste.[2][4] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Separate, labeled container for non-halogenated waste.[3] |
| Aqueous Waste | Solutions of salts, buffers | Labeled container for aqueous waste. |
| Sharps | Needles, scalpels | Puncture-proof sharps container. |
Proper Waste Collection and Labeling
Proper collection and labeling are crucial for safe handling and disposal. Follow these steps meticulously:
-
Container Selection : Use a compatible, leak-proof container, preferably polyethylene, for collecting waste.[5] Avoid metal cans, as halogenated solvents can produce acids that corrode them.[5]
-
Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1] The label must clearly identify all contents, including "this compound," without using abbreviations.[6]
-
Container Management : Keep the waste container tightly closed except when adding waste.[1][4] This prevents the release of vapors.
Storage of Hazardous Waste
Store waste containers in a designated and secure area, such as a satellite accumulation area within a fume hood or a flammable storage cabinet.[1][5] Ensure the storage area is cool, well-ventilated, and away from ignition sources.[5]
Spill Management
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:
-
Personal Protective Equipment (PPE) : Wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5]
-
Containment : Absorb the spill with an inert, dry material such as vermiculite or sand.[5]
-
Collection : Place the absorbent material into a sealed bag or container and label it as hazardous waste for disposal.[1][5]
-
Decontamination : Clean the spill area.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Final Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's EHS office.[6] The primary disposal method for halogenated organic waste is incineration at a specialized facility.[6]
Table 2: Disposal Protocol Summary
| Step | Action | Key Considerations |
| 1. Segregate | Keep halogenated waste separate from all other waste streams. | Reduces disposal cost and complexity.[1][3] |
| 2. Collect | Use a designated, compatible container (e.g., polyethylene).[5] | Keep container closed when not in use.[1] |
| 3. Label | Affix a "Hazardous Waste" label with the full chemical name.[1][6] | Label immediately upon adding the first of the waste.[1] |
| 4. Store | Store in a secure, well-ventilated, designated area.[5] | Use secondary containment. |
| 5. Dispose | Arrange for pickup through your EHS office or a licensed contractor. | Do not attempt to dispose of this chemical through normal trash or drains.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-7-methyl-1H-indole-2,3-dione
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-7-methyl-1H-indole-2,3-dione. The following procedures are based on safety data for structurally similar compounds and general best practices for laboratory chemical handling.
Hazard Identification and Classification
| Hazard Class | Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed (Category 4) | H302 |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (Category 2A) | H319 |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (Category 3) | H335 |
Signal Word: Warning
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2][3]
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and face shield | Goggles should be chemical splash-proof. A face shield is required when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect gloves for any tears or punctures before use.[5] |
| Body Protection | Laboratory coat or chemical-resistant gown | A fully buttoned lab coat or a disposable gown should be worn.[1] |
| Respiratory Protection | N95 dust mask or respirator | Use a NIOSH-approved respirator when handling the powder outside of a certified fume hood.[3] |
Operational and Handling Protocol
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[6]
-
A certified chemical fume hood is the preferred engineering control for all weighing and solution preparation activities.
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE in the following order: gown, face mask/respirator, goggles, and then gloves.
3. Weighing and Aliquoting the Solid Compound:
-
Perform all weighing operations within a chemical fume hood to prevent inhalation of the powder.[7]
-
Use anti-static weighing paper or a container to minimize dispersal of the solid.
-
Close the primary container tightly after dispensing the required amount.[6]
4. Solution Preparation:
-
Add the weighed compound slowly to the solvent in a suitable container within the fume hood.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Do not allow the spilled material to enter drains.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep it away from strong oxidizing agents and incompatible materials.[8]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
-
Dispose of waste material and contaminated items in a designated, labeled hazardous waste container.
-
All disposal must be conducted in accordance with local, state, and federal regulations.[6] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Personal Protective Equipment | STERIS [steris.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. youtube.com [youtube.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 5-Bromo-7-azaindole - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
